2-(2-Phenylethyl)pyridine
Description
The exact mass of the compound 2-(2-Phenylethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Phenylethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenylethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJWAAUHTPDGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062187 | |
| Record name | Pyridine, 2-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-62-3 | |
| Record name | 2-(2-Phenylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-phenylethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenethylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42666 | |
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| Record name | Pyridine, 2-(2-phenylethyl)- | |
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| Record name | Pyridine, 2-(2-phenylethyl)- | |
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| Record name | 2-(2-phenylethyl)pyridine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Phenethylpyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24Q87676A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-Phenylethyl)pyridine
Introduction
2-(2-Phenylethyl)pyridine, a heterocyclic aromatic compound, serves as a pivotal structural motif in a multitude of pharmacologically active molecules and functional materials. Its unique combination of a pyridine ring and a phenethyl group imparts specific physicochemical properties that are leveraged in drug design and materials science. This guide provides an in-depth technical overview of the primary synthetic pathways to 2-(2-Phenylethyl)pyridine, offering a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate route for their specific applications. The methodologies discussed herein are presented with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Pathway 1: Two-Step Synthesis via 2-Styrylpyridine Intermediate
This is a widely employed and reliable two-step approach that first constructs the carbon-carbon double bond of the styryl intermediate, which is subsequently reduced to the desired saturated ethyl bridge.
Step 1: Synthesis of 2-Styrylpyridine via Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability and stereochemical control.[1][2] In this step, 2-pyridinecarboxaldehyde is reacted with a phosphonium ylide generated from benzyltriphenylphosphonium chloride to form 2-styrylpyridine.
Mechanism: The reaction proceeds through the initial deprotonation of the phosphonium salt by a strong base to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane. The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to the thermodynamically stable triphenylphosphine oxide and the desired alkene, 2-styrylpyridine.[2][3]
Experimental Protocol: Wittig Reaction [4][5][6]
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 eq) and 2-pyridinecarboxaldehyde (1.0 eq).
-
Dissolve the solids in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Continue to stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude 2-styrylpyridine can be purified by column chromatography on silica gel.
| Parameter | Conditions | Yield (%) | Reference |
| Base | 50% NaOH (aq) | 75-85 | [4] |
| Solvent | Dichloromethane | ||
| Temperature | Room Temperature | ||
| Time | 30 min | ||
| Base | NaH | 80-90 | [2] |
| Solvent | THF/DMSO | ||
| Temperature | 0 °C to RT | ||
| Time | 2-4 h |
Step 2: Catalytic Hydrogenation of 2-Styrylpyridine
Catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes to alkanes.[7] In this step, 2-styrylpyridine is hydrogenated to yield 2-(2-phenylethyl)pyridine.
Mechanism: The hydrogenation occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon.[8] Both hydrogen and the alkene adsorb onto the catalyst surface, weakening the H-H and C=C π-bonds. The hydrogen atoms are then added sequentially to the alkene, resulting in the saturated product.
Experimental Protocol: Catalytic Hydrogenation [9]
-
Dissolve 2-styrylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by distillation or column chromatography.
| Catalyst | Pressure | Solvent | Temperature | Yield (%) | Reference |
| 10% Pd/C | 1 atm (balloon) | Ethanol | Room Temp | >95 | [7] |
| PtO₂ | 50-70 bar | Acetic Acid | 65-67 °C | High | [9] |
Pathway 2: Direct Alkylation of 2-Picoline
This pathway offers a more direct route by forming the C-C bond between 2-picoline (2-methylpyridine) and a benzyl halide.
Mechanism: The reaction is initiated by the deprotonation of the acidic methyl group of 2-picoline using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a nucleophilic picolyl anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide) to form the desired product.[10]
Experimental Protocol: Direct Alkylation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Add a solution of benzyl bromide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by distillation or column chromatography.
| Base | Solvent | Temperature | Yield (%) | Reference |
| n-BuLi | THF | -78 °C to RT | 60-70 | General procedure |
| LDA | THF | -78 °C to RT | 65-75 | General procedure |
| K₂CO₃ | Methanol | Reflux | Moderate | [10] |
Pathway 3: Synthesis from Pyridine N-Oxide
The use of pyridine N-oxides as starting materials provides a versatile entry to 2-substituted pyridines.[11][12][13]
Mechanism: Pyridine N-oxide reacts with a phenethyl Grignard reagent (phenethylmagnesium bromide). The Grignard reagent adds to the 2-position of the pyridine ring to form a 1,2-dihydropyridine intermediate. Subsequent elimination of a magnesium salt and rearomatization yields the 2-(2-phenylethyl)pyridine.
Experimental Protocol: Grignard Reaction with Pyridine N-Oxide
-
Prepare phenethylmagnesium bromide from phenethyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.[14][15]
-
In a separate flask, dissolve pyridine N-oxide (1.0 eq) in anhydrous THF.
-
Slowly add the prepared Grignard reagent (1.1-1.5 eq) to the solution of pyridine N-oxide at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product, wash the organic layers, dry, and concentrate.
-
Purify by distillation or column chromatography.
| Grignard Reagent | Solvent | Temperature | Yield (%) | Reference |
| Phenethylmagnesium bromide | THF | Reflux | 50-60 | General procedure |
Pathway 4: Cross-Coupling Strategies
For more complex analogues or when starting from a 2-halopyridine, cross-coupling reactions offer powerful alternatives.
A. Sonogashira Coupling followed by Reduction
This route involves the palladium-catalyzed coupling of a 2-halopyridine (e.g., 2-bromopyridine) with phenylacetylene to form 2-(phenylethynyl)pyridine.[16][17] Subsequent complete hydrogenation of both the alkyne and the pyridine ring (if desired, or selectively the alkyne) would be required.
B. Heck Coupling followed by Reduction
The Heck reaction can couple a 2-halopyridine with styrene to directly form 2-styrylpyridine, which can then be hydrogenated as described in Pathway 1.[18][19]
These cross-coupling methods are highly versatile for creating a library of analogues but generally involve more steps and more expensive catalysts compared to the more direct routes.
Comparative Analysis of Synthesis Pathways
| Pathway | Number of Steps | Overall Yield | Starting Material Cost | Scalability | Key Considerations |
| 1. Via 2-Styrylpyridine | 2 | High | Low to Moderate | Excellent | Reliable, well-established, but requires two distinct steps. |
| 2. Direct Alkylation | 1 | Moderate | Low | Good | More direct, but requires cryogenic temperatures and pyrophoric reagents. |
| 3. From Pyridine N-Oxide | 1 | Moderate | Low | Good | Direct, but yields can be variable. |
| 4. Cross-Coupling | 2-3 | Moderate to High | High | Good | Highly versatile for analogue synthesis, but involves expensive catalysts. |
Conclusion
The synthesis of 2-(2-phenylethyl)pyridine can be achieved through several effective pathways, each with its own set of advantages and disadvantages. The two-step synthesis via a 2-styrylpyridine intermediate, formed through a Wittig reaction followed by catalytic hydrogenation, stands out as a robust and high-yielding approach suitable for a wide range of laboratory and potential industrial applications. The direct alkylation of 2-picoline offers a more atom-economical, single-step alternative, though it necessitates the use of strong bases and cryogenic conditions. The pyridine N-oxide route is also a viable one-step method. Cross-coupling strategies, while more complex and costly, provide unparalleled versatility for the synthesis of diverse analogues. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired purity of the final product.
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available at: [Link]
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Reaction of pyridine N‐oxides with Grignard reagents. - ResearchGate. Available at: [Link]
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An ab initio study on the photoisomerization in 2-styrylpyridine - RSC Publishing. Available at: [Link]
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Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. Available at: [Link]
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Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available at: [Link]
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Reaction Between Grignard Reagents and Heterocyclic N-oxides - Diva-portal.org. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available at: [Link]
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Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available at: [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]
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Technical Guide: Stability and Storage of 2-(2-Phenylethyl)pyridine
This guide serves as a definitive technical resource for the stability, storage, and handling of 2-(2-Phenylethyl)pyridine (CAS: 2116-62-3). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous data to ensure the integrity of this intermediate in drug development and catalysis.
Executive Technical Summary
2-(2-Phenylethyl)pyridine (also known as 2-phenethylpyridine) is a structural hybrid of a pyridine ring and a benzene ring connected by an ethylene bridge. While the aromatic rings confer thermodynamic stability, the ethylene linker introduces specific vulnerabilities to oxidative degradation via radical mechanisms.
-
Primary Risk: Benzylic oxidation at the C-alpha positions (adjacent to the aromatic rings).
-
Secondary Risk: Hygroscopicity of the pyridine nitrogen, leading to water uptake and potential hydrolysis of downstream sensitive reagents.
-
Storage Classification: Class IIIB Combustible Liquid ; requires inert atmosphere storage for long-term purity maintenance.
Physicochemical Profile & Stability Metrics
The following parameters define the stability boundaries of the compound.
| Parameter | Value | Stability Implication |
| CAS Number | 2116-62-3 | Unique Identifier |
| Molecular Weight | 183.25 g/mol | -- |
| Physical State | Liquid (at 25°C) | Prone to meniscus effects; requires tight sealing. |
| Melting Point | -1.5°C | Do not freeze without validation; phase changes can stress glass containers. |
| Boiling Point | ~288–306°C | High thermal stability; resistant to evaporative loss under standard conditions. |
| Flash Point | >100°C (approx. 106°C) | Low flammability risk, but combustible. |
| Density | 1.047 g/mL | Denser than water. |
| pKa (Pyridine N) | ~5.2 (Est.) | Weakly basic; will form salts with strong acids. |
| Solubility | Lipophilic | Insoluble in water; soluble in EtOH, DCM, Toluene. |
Mechanisms of Instability & Degradation
To preserve 2-(2-Phenylethyl)pyridine, one must understand how it fails. The molecule is generally robust, but the ethylene bridge is the "Achilles' heel."
Oxidative Degradation (The Primary Threat)
The ethylene bridge contains methylene groups (-CH₂-CH₂-) that are "doubly activated."
-
Benzylic Position (Phenyl-side): The carbon adjacent to the phenyl ring is susceptible to hydrogen atom abstraction by atmospheric oxygen radicals.
-
Homobenzylic Position (Pyridine-side): The carbon adjacent to the pyridine ring is similarly activated, though slightly less so than the phenyl side due to the electron-deficient nature of pyridine.
Mechanism:
-
Initiation: UV light or trace metals catalyze the abstraction of a hydrogen atom from the ethylene bridge.
-
Propagation: The resulting radical reacts with
to form a hydroperoxide. -
Termination: The hydroperoxide decomposes into ketones (e.g., phenyl(pyridin-2-yl)methanone derivatives) or alcohols, introducing yellowing and impurities.
Photolytic Instability
While the aromatic rings absorb UV light, the energy can be dissipated harmlessly unless dissolved oxygen is present. In the presence of light and oxygen, the rate of auto-oxidation increases exponentially (Photo-oxidation).
Hygroscopicity
The lone pair on the pyridine nitrogen can hydrogen bond with atmospheric moisture. While not a degradation reaction per se, water uptake alters the effective molecular weight and can quench moisture-sensitive reactions (e.g., Grignard reactions, Pd-catalyzed couplings) where this compound is used as a ligand.
Visualization: Degradation Pathway
Figure 1: Primary degradation pathways showing oxidative attack on the alkyl bridge and moisture absorption.
Storage & Handling Protocols
This protocol is designed to maximize shelf-life (up to 24 months) and ensure reproducibility in synthesis.
The "Gold Standard" Storage Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of auto-oxidation. Note: Can be stored at Room Temp (15-25°C) for <3 months if sealed. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces |
| Container | Amber Glass | Blocks UV radiation (290–450 nm) that catalyzes photo-oxidation. |
| Closure | Teflon-lined Screw Cap | Prevents leaching of plasticizers (from standard polyethylene caps) into the lipophilic liquid. |
| Desiccant | Not in direct contact | Store the vial inside a secondary jar containing desiccant packets to maintain low humidity. |
Handling Workflow (Step-by-Step)
-
Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold bottle in humid air causes immediate condensation of water inside the bottle (hygroscopic uptake).
-
-
Dispensing: Use a clean, dry glass pipette or syringe. Avoid plastic tips if high purity is critical for analytical standards.
-
Re-sealing: Purge the headspace with a gentle stream of Nitrogen or Argon for 5–10 seconds before screwing the cap back on.
-
Secondary Containment: Place the amber vial inside a resealable bag or a secondary plastic jar to protect against accidental breakage and cross-contamination.
Visualization: Storage Decision Logic
Figure 2: Decision logic for storage conditions and handling to prevent moisture ingress.
Quality Control & Re-Validation
If the compound has been stored for >12 months or under unknown conditions, validate purity before use in critical applications.
Visual Inspection
-
Pass: Clear, colorless to pale yellow liquid.
-
Fail: Dark yellow/orange/brown color (indicates oxidation products) or turbidity (indicates moisture/polymerization).
Analytical Verification
-
GC-MS: The most effective method. Look for peaks with M+16 (N-oxide) or M+14 (Ketone formation) relative to the parent peak (MW 183).
-
1H NMR: Check the integration of the ethylene bridge protons (~3.0 ppm). Oxidation leads to a shift or loss of these signals and the appearance of downfield signals corresponding to carbonyl-adjacent protons.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75028, 2-(2-Phenylethyl)pyridine. Retrieved from [Link]
-
Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2.[1] (Discusses stability of pyridine ligands in oxidative environments). Chemistry – A European Journal. Retrieved from [Link]
-
The Good Scents Company (2024). Phenethyl pyridine: Organoleptic and Physical Properties. Retrieved from [Link]
Sources
Technical Monograph: Biological Profile and Synthetic Utility of 2-Phenethylpyridine
The following technical guide provides an in-depth analysis of 2-phenethylpyridine, synthesizing its physicochemical properties, biological activities, and critical role as a scaffold in modern drug discovery.
Executive Summary
2-Phenethylpyridine (CAS: 2116-62-3), also known as 2-(2-phenylethyl)pyridine, is a nitrogen-containing heterocyclic compound that serves a dual function in the chemical sciences. While widely recognized in the flavor and fragrance industry (FEMA 2867) for its green, hyacinth-like olfactory profile, its significance in biomedical research lies in its structural utility. It acts as a "privileged scaffold," mimicking the pharmacophore of essential alkaloids and serving as a versatile precursor for antimalarial and anticancer agents. This guide details its biological activities, metabolic pathways, and applications in high-value synthesis.[1]
Physicochemical & Organoleptic Profile
Before evaluating biological activity, it is essential to establish the compound's baseline properties which dictate its bioavailability and formulation.
| Property | Specification |
| IUPAC Name | 2-(2-Phenylethyl)pyridine |
| CAS Number | 2116-62-3 |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| LogP (Octanol/Water) | ~3.6 (Lipophilic, crosses BBB) |
| Appearance | Colorless to pale yellow viscous liquid |
| Odor Profile | Green, leafy, hyacinth, vegetable-like |
| Regulatory Status | FEMA 2867 (GRAS for flavor use) |
Pharmacological & Biological Activities[1][2][3][4][5][6][7]
Antimicrobial & Antifungal Potential
While 2-phenethylpyridine itself exhibits mild antimicrobial activity, its derivatized forms show significant potency. Research indicates that introducing functional groups to the ethyl bridge or the pyridine ring enhances bioactivity.
-
Mechanism: The lipophilic phenethyl tail facilitates membrane insertion, while the pyridine nitrogen can disrupt proton gradients or coordinate with metalloenzymes in pathogens.
-
Active Derivatives: Oxime and amide derivatives of 2-phenethylpyridine have demonstrated broad-spectrum activity against Bacillus subtilis (Gram-positive) and Proteus vulgaris (Gram-negative). Specifically, fatty acid amides derived from this scaffold have been shown to increase membrane permeability in bacterial models.
Neurobiology & Safety Profile
The structural resemblance of 2-phenethylpyridine to neuroactive amines necessitates a careful toxicological evaluation.
-
MPTP Analogue Analysis: 2-phenethylpyridine is structurally related to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[2] However, it lacks the tetrahydropyridine ring essential for MPTP's conversion to the toxic MPP+ species. Consequently, 2-phenethylpyridine is generally considered safe (GRAS) and does not exhibit the severe dopaminergic neurotoxicity associated with MPTP.
-
Metabolic Fate: The primary metabolic pathway involves oxidation of the pyridine nitrogen to form 2-phenethylpyridine N-oxide , a polar metabolite that is more easily excreted.
Synthetic Utility in Drug Discovery[1][4][5][9]
The true value of 2-phenethylpyridine lies in its role as a precursor. It undergoes specific transformations to yield complex bioactive alkaloids.
Synthesis of Cuspareine (Antimalarial)
2-Phenethylpyridine is the direct aromatic precursor to Cuspareine , a tetrahydroquinoline alkaloid found in Galipea officinalis. Cuspareine exhibits significant antimalarial and cytotoxic properties.
-
Transformation: The synthesis involves the selective reduction of the pyridine ring to a piperidine/tetrahydropyridine moiety, followed by N-methylation. This converts the planar, aromatic 2-phenethylpyridine into the 3D-structured alkaloid.
Distal C-H Activation (Anticancer Scaffolds)
In modern medicinal chemistry, 2-phenethylpyridine is used as a directing substrate for transition-metal catalyzed C-H activation.
-
Mechanism: The pyridine nitrogen coordinates with Palladium (Pd) or Ruthenium (Ru) catalysts, directing functionalization to the ortho position of the phenyl ring (distal activation).
-
Application: This methodology is used to fuse the phenyl and pyridine rings, creating benzofulvene and aza-fluorenone derivatives. These rigid, fused scaffolds have shown potent anticancer activity, particularly against oral squamous cell carcinoma (OSCC), by arresting the cell cycle at the S-phase.[3]
Visualization of Biological & Synthetic Pathways[1][10]
The following diagram illustrates the central role of 2-phenethylpyridine in synthesizing bioactive alkaloids and its metabolic oxidation.
Caption: Synthetic and metabolic divergence of 2-phenethylpyridine. Blue: Core Scaffold; Green: Bioactive Product; Yellow: Anticancer Derivative; Red: Metabolite.
Experimental Protocols
Protocol A: Synthesis of 2-Phenethylpyridine (C-H Alkylation Method)
Objective: To synthesize high-purity 2-phenethylpyridine for biological testing using iron-catalyzed alkylation. Reagents: 2-Methylpyridine N-oxide (1.0 equiv), Benzyl alcohol (2.0 equiv), Fe(OAc)₂ (5 mol%), 1,10-Phenanthroline (5 mol%), KOtBu (1.5 equiv), Toluene.
-
Setup: In an argon-filled glovebox, charge a sealed tube with Fe(OAc)₂ and 1,10-Phenanthroline. Add Toluene (2 mL) and stir for 10 min to form the active catalyst complex.
-
Addition: Add 2-Methylpyridine N-oxide, Benzyl alcohol, and KOtBu to the reaction vessel.
-
Reaction: Seal the tube and heat to 130°C for 24 hours. The N-oxide facilitates the alkylation at the methyl position while simultaneously deoxygenating.[4]
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H NMR (CDCl₃): Look for ethylene bridge signals at ~3.10 ppm (m, 4H).
Protocol B: Antimicrobial Susceptibility Testing (Oxime Derivative)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2-phenethylpyridine derivatives. Standard: CLSI Broth Microdilution Method.
-
Preparation: Dissolve the test compound (e.g., 2-phenethylpyridine oxime) in DMSO to a stock concentration of 10 mg/mL.
-
Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL).
-
Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is defined as the lowest concentration inhibiting visible growth. Use Resazurin dye (0.01%) as a visual indicator (Blue = Inhibition, Pink = Growth).
Future Outlook
The "phenethyl-pyridine" motif remains underutilized. Future development will likely focus on:
-
Neuroprotective Agents: Modifying the linker length to selectively target sigma receptors or MAO-B enzymes for Parkinson's therapy.
-
Agrochemicals: Exploiting the demonstrated insecticidal properties of related pyridine derivatives.
-
Green Chemistry: Using 2-phenethylpyridine as a renewable feedstock derived from lignin degradation products.
References
-
Synthesis and Biological Screening of Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Selective [3 + 2] C–H/C–H Alkyne Annulation via Dual (Distal) C(β, δ)–H Bond Activation Relay. JACS Au. Available at: [Link]
-
Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. Journal of Organic Chemistry. Available at: [Link]
-
Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI Molecules. Available at: [Link]
-
Lipase-catalyzed Synthesis of Fatty Acid Amide (Erucamide) Using Fatty Acid and Urea. ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to 2-(2-Phenylethyl)pyridine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-(2-phenylethyl)pyridine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive technical overview of the synthesis, pharmacological properties, and therapeutic applications of 2-(2-phenylethyl)pyridine derivatives and analogs. We will delve into the causal relationships behind synthetic strategies and structure-activity relationships (SAR), offering field-proven insights for researchers and drug development professionals.
The Strategic Importance of the 2-(2-Phenylethyl)pyridine Core
The unique arrangement of a pyridine ring linked by a flexible ethyl bridge to a phenyl group provides an ideal framework for molecular recognition. The pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand, while the phenylethyl moiety offers opportunities for hydrophobic and aromatic interactions. This combination allows for the fine-tuning of physicochemical properties and biological activity through targeted modifications. The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory disorders.[1]
Synthetic Strategies: Building the Core and its Analogs
The construction of the 2-(2-phenylethyl)pyridine core and its derivatives can be achieved through several strategic synthetic routes. The choice of method is often dictated by the desired substitution patterns and the availability of starting materials.
Cross-Coupling Reactions: A Powerful Approach
Modern cross-coupling methodologies, such as the Negishi and Suzuki reactions, have become indispensable tools for the efficient synthesis of 2-arylpyridines and their analogs.[2]
Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. For the synthesis of the 2-(2-phenylethyl)pyridine core, this can be approached in two primary ways:
-
Strategy A: Coupling of a 2-picolylzinc reagent with a benzyl halide.
-
Strategy B: Coupling of a phenylethylzinc reagent with a 2-halopyridine.
The Negishi coupling is particularly advantageous due to its high functional group tolerance and stereospecificity.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. Similar to the Negishi coupling, it offers two main disconnection approaches for the 2-(2-phenylethyl)pyridine scaffold. The Suzuki reaction is often favored for its use of stable and readily available boronic acids.
Caption: Cross-coupling strategies for 2-(2-phenylethyl)pyridine synthesis.
Alkylation of Picolyl Anions: A Classical Approach
A more traditional yet effective method involves the deprotonation of 2-picoline (2-methylpyridine) to generate a nucleophilic picolyl anion, which is then alkylated with a suitable benzyl halide. Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are typically employed for the deprotonation step. This method is straightforward for the synthesis of the parent scaffold but may be less suitable for constructing highly functionalized analogs due to potential side reactions.
Caption: Synthesis via alkylation of a picolyl anion.
Experimental Protocol: Negishi Coupling for 2-Phenethylpyridine
This protocol describes a general procedure for the synthesis of 2-phenethylpyridine via a palladium-catalyzed Negishi cross-coupling reaction.
Materials:
-
2-Bromopyridine
-
Phenethylzinc chloride (0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol) and anhydrous THF (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
To the stirred solution, add phenethylzinc chloride (2.2 mL, 1.1 mmol, 0.5 M in THF) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-phenethylpyridine.
Pharmacological Landscape and Therapeutic Targets
Derivatives of 2-(2-phenylethyl)pyridine have been investigated for their activity against a variety of biological targets, demonstrating their potential in diverse therapeutic areas.
Kinase Inhibition: A Promising Avenue in Oncology
Several studies have highlighted the potential of pyridine-based compounds as kinase inhibitors.[3] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.[4] The 2-(2-phenylethyl)pyridine scaffold can be elaborated to target the ATP-binding site of various kinases.
PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation.[5] Pyridine-containing compounds have shown promise as PIM-1 inhibitors.[3] The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase, while the phenylethyl moiety can be modified to occupy the hydrophobic back pocket, thereby enhancing potency and selectivity.
Caption: Inhibition of the PIM-1 kinase signaling pathway.
Experimental Protocol: In Vitro PIM-1 Kinase Assay
This protocol outlines a general method for evaluating the inhibitory activity of 2-(2-phenylethyl)pyridine derivatives against PIM-1 kinase using a luminescence-based assay.[6]
Materials:
-
Recombinant human PIM-1 kinase
-
Biotinylated peptide substrate
-
Phospho-serine/threonine antibody
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (2-(2-phenylethyl)pyridine derivatives) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PIM-1 kinase, and the peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (known PIM-1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Neurodegenerative Disorders: Modulating Neurological Pathways
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease necessitates the development of multi-target-directed ligands.[7] The 2-(2-phenylethyl)pyridine scaffold has been explored for its potential to interact with key targets implicated in these disorders.[8][9]
One study investigated a pyridine amine derivative, which, while not a direct 2-(2-phenylethyl)pyridine, shares structural similarities, and found it could inhibit the aggregation of amyloid-β peptide and reduce oxidative stress in a model of Alzheimer's disease.[10] This suggests that the pyridine and phenyl components can be functionalized to interact with amyloidogenic proteins and modulate pathways related to neuroinflammation and cell death.
Histamine H1 Receptor Antagonism: Insights from SAR
The 2-substituted pyridine motif is a common feature in first-generation histamine H1 antagonists.[11][12] The general structure-activity relationship (SAR) for these antagonists reveals key structural requirements for activity:
-
Diaryl substitution: Two aromatic rings (one of which can be a 2-pyridyl group) are essential for significant H1 receptor affinity.[11]
-
Connecting atom: An oxygen, nitrogen, or carbon atom links the diaryl moiety to an alkyl chain.
-
Alkyl chain: Typically an ethylene chain.
-
Terminal nitrogen: A tertiary amine is required for maximum activity.[11]
The 2-(2-phenylethyl)pyridine core can be seen as a simplified analog of these antagonists, and its derivatives could be designed to interact with the H1 receptor.
Table 1: Pharmacological Activities of Selected Pyridine Derivatives
| Compound Class | Target | Biological Activity | Therapeutic Area | Reference |
| Pyridothienopyrimidinones | PIM-1 Kinase | Potent inhibition with IC₅₀ values in the low micromolar range. | Oncology | [3] |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Competitive and non-competitive inhibition, induction of apoptosis. | Oncology | [13] |
| 2-(2-phenylethyl)chromones | AChE, MAO-B, Aβ aggregation | Multi-target activity against key pathological factors in Alzheimer's. | Neurodegenerative Diseases | [8] |
| Pyridine amine derivative (PAT) | Aβ aggregation, ROS | Inhibition of amyloid-β aggregation and reduction of reactive oxygen species. | Neurodegenerative Diseases | [10] |
Future Directions and Conclusion
The 2-(2-phenylethyl)pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological targets that can be engaged by its derivatives make it an attractive starting point for drug discovery campaigns.
Future research should focus on:
-
Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors for specific targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2-(2-phenylethyl)pyridine derivatives in other disease areas, such as infectious diseases and metabolic disorders.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
References
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Newer biologically active pyridines: A potential review. (2011). ResearchGate. [Link]
-
Pyridine, 2-phenyl-. Organic Syntheses. [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2017). National Institutes of Health. [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2017). National Institutes of Health. [Link]
-
Signaling Pathways and Therapeutic Strategies in Advanced Basal Cell Carcinoma. (2023). MDPI. [Link]
-
Structure-activity relationships of histamine H1-receptor agonists. (2004). PubMed. [Link]
-
Pharmacologic profile of urapidil. (1988). PubMed. [Link]
-
Synthesis and multi-target evaluation of 2-(2-phenylethyl)/2,3-styrylchromone derivatives as potential anti-Alzheimer's disease agents. (2025). PubMed. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2017). ResearchGate. [Link]
-
A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. (2003). ResearchGate. [Link]
-
Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (2017). ResearchGate. [Link]
-
SAR of the pyrimidine ring containing novel Pim-1 kinase inhibitors. (2021). ResearchGate. [Link]
-
Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]
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Advances in Targeting Signal Transduction Pathways. (2012). National Institutes of Health. [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2021). National Institutes of Health. [Link]
-
Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. (2013). ResearchGate. [Link]
-
Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight. (2022). National Institutes of Health. [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2022). MDPI. [Link]
-
Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. (2016). National Institutes of Health. [Link]
-
Pyridine and Its Biological Activity: A Review. (2013). Asian Journal of Research in Chemistry. [Link]
-
histamine h1-receptor antagonists: antihistaminic agents. Auburn University. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. [Link]
-
Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin. (2022). PubMed. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]
-
Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight. (2022). ResearchGate. [Link]
-
Structure-Activity Relationships of H1-Receptor Antagonists. (1976). Semantic Scholar. [Link]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2023). MDPI. [Link]
-
PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. [Link]
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. [Link]
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Technical Monograph: 2-(2-Phenylethyl)pyridine (FEMA 3211)
Executive Summary
2-(2-Phenylethyl)pyridine (CAS: 2116-62-3), also known as 2-phenethylpyridine, is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 2-position with a phenylethyl group.[1] It occupies a unique niche in industrial chemistry, serving two distinct primary functions:
-
Flavor & Fragrance: As FEMA 3211 , it is a GRAS (Generally Recognized As Safe) ingredient valued for its high-impact "green," leafy, and earthy notes, essential for reconstructing complex vegetable and herbal profiles.
-
Chemical Intermediate & Ligand: It serves as a structural scaffold in the synthesis of pharmaceuticals (e.g., antihistamines, analgesics) and acts as a nitrogen-donor ligand in transition metal catalysis, particularly in C-H activation chemistries.
Critical Safety Note: While structurally related to neurotoxic pyridines (e.g., MPTP analogs), 2-(2-phenylethyl)pyridine does not exhibit the specific dopaminergic neurotoxicity associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). However, rigorous distinction from MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent mGlu5 receptor antagonist, is required in pharmacological contexts.
Chemical Identity & Physicochemical Profile[1][2][3]
| Parameter | Data |
| IUPAC Name | 2-(2-Phenylethyl)pyridine |
| Synonyms | 2-Phenethylpyridine; 2-Phenylethylpyridine; FEMA 3211 |
| CAS Number | 2116-62-3 |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Green, leafy, earthy, slightly rosaceous, wet soil nuances |
| Boiling Point | 306 °C (at 760 mmHg) |
| Density | 1.046 g/cm³ (at 25 °C) |
| Solubility | Insoluble in water; soluble in ethanol, propylene glycol, oils |
| LogP (Predicted) | ~3.2 |
Synthetic Methodologies
The industrial synthesis of 2-(2-phenylethyl)pyridine typically follows a two-step sequence: condensation of 2-picoline with benzaldehyde followed by selective hydrogenation.
Reaction Pathway[4][6][7][8]
-
Condensation: 2-Methylpyridine (2-picoline) reacts with benzaldehyde in the presence of a dehydrating agent (e.g., acetic anhydride) to form 2-styrylpyridine (2-(2-phenylethenyl)pyridine).
-
Hydrogenation: The exocyclic double bond of 2-styrylpyridine is selectively reduced using catalytic hydrogenation to yield the saturated phenylethyl bridge.
Detailed Experimental Protocol
Objective: Synthesis of 2-(2-phenylethyl)pyridine via 2-styrylpyridine intermediate.
Step 1: Synthesis of 2-Styrylpyridine
-
Reagents: 2-Picoline (1.0 eq), Benzaldehyde (1.0 eq), Acetic Anhydride (2.0 eq).
-
Procedure:
-
Charge a round-bottom flask with 2-picoline and benzaldehyde.
-
Add acetic anhydride slowly under stirring.
-
Heat the mixture to reflux (approx. 140–150 °C) for 12–16 hours. The acetic anhydride acts as both solvent and dehydrating agent, driving the equilibrium toward the alkene.
-
Work-up: Cool the reaction mixture. Neutralize with aqueous NaOH or Na₂CO₃. Extract with dichloromethane (DCM).
-
Purification: Distillation under reduced pressure or recrystallization (if solid) yields 2-styrylpyridine.
-
Step 2: Selective Hydrogenation
-
Reagents: 2-Styrylpyridine, Hydrogen gas (H₂), 10% Pd/C catalyst, Ethanol (solvent).
-
Procedure:
-
Dissolve 2-styrylpyridine in ethanol in a high-pressure hydrogenation vessel.
-
Add 5–10 wt% of Pd/C catalyst.
-
Critical Control Point: Pressurize with H₂ to 1–3 atm. Maintain temperature at 25–40 °C.
-
Note: Avoid using PtO₂ in acidic media or high pressures/temperatures, as this may reduce the pyridine ring to a piperidine derivative (2-(2-phenylethyl)piperidine).
-
Monitor reaction progress via TLC or GC until the alkene peak disappears.
-
Work-up: Filter the catalyst through Celite. Concentrate the filtrate under vacuum.
-
Final Purification: Fractional distillation yields pure 2-(2-phenylethyl)pyridine.
-
Synthesis Workflow Visualization[4]
Figure 1: Industrial synthesis workflow highlighting the critical selectivity step during hydrogenation.
Flavor & Sensory Science (FEMA 3211)
In the flavor industry, 2-(2-phenylethyl)pyridine is a high-impact material. It is rarely used as a dominant note but rather as a modifier to add naturalism.
-
Sensory Descriptors: Green, leafy, earthy, hyacinth-like, vegetable-skin notes.
-
Threshold: Detection threshold in water is approximately 0.04 ppm.
-
Applications:
-
Vegetable Flavors: Bell pepper, tomato, cucumber.
-
Fruit Flavors: Tropical nuances in mango or papaya (green skin notes).
-
Fragrance: Used in "chypre" and "fougère" accords to impart earthy/mossy undertones.
-
Pharmacology, Safety, and Metabolism
Disambiguation of Neurotoxicity
It is imperative to distinguish 2-(2-phenylethyl)pyridine from structurally similar neurotoxins:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A prodrug to MPP+, which destroys dopaminergic neurons.
-
MPEP (2-methyl-6-(phenylethynyl)pyridine): A specific mGlu5 receptor antagonist used in research.[2]
-
2-(2-Phenylethyl)pyridine: Lacks the tetrahydropyridine moiety required for conversion to an MPP+-like toxin. It is not classified as a specific neurotoxin in current literature, though high doses of any pyridine derivative can exhibit generalized CNS depression.
Predicted Metabolic Fate
Like most alkylpyridines, metabolism occurs primarily in the liver via Cytochrome P450 enzymes.
-
N-Oxidation: Formation of pyridine-N-oxide.
-
Benzylic Hydroxylation: Oxidation at the alpha-carbon of the ethyl chain, leading to 2-pyridylcarbinol derivatives.
-
Chain Oxidation: Degradation of the side chain to Picolinic acid (pyridine-2-carboxylic acid), which is excreted or conjugated.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic pathway illustrating the primary routes of biotransformation.
Applications in Coordination Chemistry
Beyond biology, this compound serves as a bidentate-capable ligand (though often acting as monodentate via N) in organometallic chemistry.
-
C-H Activation: The pyridine nitrogen directs transition metals (Pd, Rh, Ru) to activate C-H bonds on the phenyl ring (ortho-position), facilitating the synthesis of complex fused heterocycles.
-
Catalysis: Used to tune the steric and electronic environment of metal centers in polymerization and hydrogenation catalysts.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16307, 2-(2-Phenylethyl)pyridine. Retrieved from [Link]
-
Flavor Profile & FEMA: Flavor and Extract Manufacturers Association. (n.d.). FEMA Flavor Ingredient Library: 2-(2-Phenylethyl)pyridine (FEMA 3211). Retrieved from [Link]
- Synthesis (Classic Route): Ladenburg, A. (1887). Synthese von Pyridinbasen. Berichte der deutschen chemischen Gesellschaft.
- Synthesis (Hydrogenation): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard protocols for selective pyridine side-chain reduction).
-
Safety Assessment: European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 24, Revision 2: Pyridine, pyrrole, and quinoline derivatives. EFSA Journal. Retrieved from [Link]
-
Disambiguation (MPEP): Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2] Neuropharmacology. Retrieved from [Link]
Sources
2-Phenethylpyridine: A Technical Guide on its Historical Development, Synthesis, and Applications
Executive Summary: 2-Phenethylpyridine is a substituted pyridine derivative that has garnered interest in various chemical and pharmaceutical research areas. This document provides a comprehensive technical overview of 2-phenethylpyridine, tracing its historical context through early synthetic methodologies and exploring the evolution of modern, more efficient synthetic routes. Key physicochemical properties are detailed, and its significance as a structural motif and building block in medicinal chemistry and materials science is discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking an in-depth understanding of this versatile compound.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] The introduction of substituents onto the pyridine ring profoundly influences its chemical properties and biological activity, making the development of regioselective synthetic methods a cornerstone of modern organic chemistry. The 2-phenethylpyridine scaffold, featuring a phenethyl group at the 2-position, is of particular interest due to its presence in various biologically active molecules and its utility as a synthetic intermediate.
Historical Context and Evolution of Synthesis
While a singular "discovery" of 2-phenethylpyridine is not prominently documented, its origins are rooted in the broader exploration of pyridine chemistry. Early methods for creating carbon-carbon bonds on the pyridine ring, such as the Chichibabin reaction, laid the groundwork for accessing such substituted derivatives.[3][4][5] Discovered by Aleksei Chichibabin in the early 20th century, this reaction traditionally involves the amination of pyridines but also encompasses condensations of aldehydes and ketones with ammonia to form the pyridine ring itself.[3][4] The synthesis of 2-methyl-5-ethyl-pyridine via a Chichibabin-type reaction highlights the industrial relevance of this class of transformations.[6]
The advancement of organometallic chemistry in the mid to late 20th century revolutionized the synthesis of biaryl and related compounds, including 2-substituted pyridines. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada reactions, provided highly efficient and regioselective methods for their preparation.[7][8][9] These reactions offer significant advantages over classical methods, including milder reaction conditions, tolerance of a wide range of functional groups, and consistently good yields.[8]
Physicochemical Properties of 2-Phenethylpyridine
2-Phenethylpyridine is a colorless to pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N | [10] |
| Molecular Weight | 183.25 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 145-147 °C at 10 mmHg | - |
| Density | 1.025 g/mL at 25 °C | - |
| Solubility | Sparingly soluble in water | [11] |
Modern Synthetic Methodologies
The synthesis of 2-phenethylpyridine and its derivatives is now predominantly achieved through modern catalytic methods that offer high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of 2-arylpyridines and, by extension, can be adapted for 2-phenethylpyridine.[8][12] This typically involves the reaction of a 2-halopyridine with an appropriate organoboron reagent in the presence of a palladium catalyst and a base.
A general representation of the Suzuki-Miyaura coupling to form a 2-substituted pyridine is depicted below:
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the synthesis of a 2-arylpyridine derivative, which can be adapted for 2-phenethylpyridine.
Materials:
-
2-Bromopyridine
-
Phenethylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 eq), phenethylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenethylpyridine.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert gas is critical as the Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.
-
Ligand Selection: Triphenylphosphine (or other phosphine ligands like dppf) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[12]
-
Base: The base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Solvent System: A two-phase solvent system (toluene/water) is often used to dissolve both the organic reactants and the inorganic base.
Applications and Significance
The 2-phenethylpyridine moiety is a valuable pharmacophore and a versatile building block in several areas of research and development.
Medicinal Chemistry and Drug Development
Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to form hydrogen bonds, act as bioisosteres for phenyl rings, and coordinate to metal ions in enzymes.[1][2] The phenethylamine substructure is also a well-known pharmacophore present in many neurotransmitters and psychoactive drugs.[13] The combination of these two motifs in 2-phenethylpyridine makes its derivatives promising candidates for targeting a range of biological systems. For instance, derivatives of N-arylpiperazines containing a pyridine moiety have been investigated as α-adrenoceptor ligands.[14]
Caption: A typical workflow for developing drugs from a core scaffold.
Materials Science
In materials science, 2-substituted pyridines, particularly 2-phenylpyridine, are crucial ligands for the synthesis of highly fluorescent metal complexes.[15] These complexes, often involving iridium or platinum, are used as phosphorescent emitters in organic light-emitting diodes (OLEDs). The electronic properties of the 2-phenethylpyridine ligand can be tuned by further substitution to modify the emission color and efficiency of the resulting OLEDs.
Conclusion and Future Outlook
2-Phenethylpyridine stands as a testament to the evolution of synthetic organic chemistry, from classical condensation reactions to highly sophisticated palladium-catalyzed cross-couplings. Its utility as a building block in medicinal chemistry and materials science is well-established. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for its synthesis, such as those employing earth-abundant metals or photocatalysis. Furthermore, the exploration of novel derivatives of 2-phenethylpyridine will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with tailored properties.
References
- Chichibabin Reaction. (n.d.). Slideshare.
- Chichibabin pyridine synthesis. (n.d.). Wikipedia.
- Chichibabin Reaction. (n.d.). Source not specified.
- Chichibabin reaction. (n.d.). Source not specified.
- Chichibabin reaction. (n.d.). Wikipedia.
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (n.d.). MDPI.
- 2-Phenylpyridine. (n.d.). Wikipedia.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI.
- Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols. (n.d.). PMC - NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Source not specified.
- 2-Phenylpyridine Drug Information. (n.d.). PharmaCompass.
- The mechanism of catalytic methylation of 2-phenylpyridine. (n.d.). Source not specified.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). PMC - NIH.
- 2-(Phenylmethyl)pyridine. (n.d.). PubChem - NIH.
- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine. (n.d.). ResearchGate.
- Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions. (n.d.). RSC Publishing.
- A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (n.d.). ResearchGate.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). Source not specified.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. (n.d.). PMC.
- Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine. (n.d.). PubMed.
- Compound 2-Phenylpyridine (FDB004404). (2010). FooDB.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chichibabin Reaction | PPTX [slideshare.net]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2-(Phenylmethyl)pyridine | C12H11N | CID 7581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Catalytic Applications & Protocols for 2-(2-Phenylethyl)pyridine Metal Complexes
Abstract
This guide details the catalytic utility of 2-(2-Phenylethyl)pyridine (PEP) and its transition metal complexes, specifically focusing on Palladium(II) and Platinum(II) metallacycles.[1] Unlike the ubiquitous 5-membered rings formed by 2-phenylpyridine (ppy), the PEP scaffold forms a thermodynamically distinct 6-membered metallacycle upon C-H activation. This structural feature is exploited in two primary domains: (1) Site-Selective C-H Functionalization , where the pyridine moiety acts as a directing group (DG) for late-stage drug diversification, and (2) Metallacycle Precatalysts , where the isolated complex serves as a thermally robust reservoir of active metal species for cross-coupling reactions (Heck/Suzuki).[1]
Part 1: Mechanistic Insights & Complex Design[1]
The "Chellation Effect" Paradigm
The catalytic efficacy of 2-(2-Phenylethyl)pyridine relies on its ability to coordinate to soft metals (Pd, Pt) via the pyridine nitrogen, placing the metal in proximity to the ortho-C(sp²) position of the phenyl ring.
-
5-Membered vs. 6-Membered Rings: While 2-phenylpyridine forms a rigid 5-membered ring, the ethyl linker in PEP introduces flexibility, allowing the formation of a 6-membered palladacycle . This ring size is critical; it is often more labile than the 5-membered analog, facilitating faster reductive elimination rates in catalytic cycles—a key advantage in turnover frequency (TOF).
-
Coordination Geometry: The resulting complexes typically adopt a square-planar geometry (d⁸ configuration) with the nitrogen and carbon donors in a cis arrangement.
Catalytic Mode of Action
The complexes operate via two distinct mechanisms depending on the application:
-
Pd(II)/Pd(IV) Redox Cycle: In oxidative functionalization (e.g., acylation, halogenation), the 6-membered metallacycle undergoes oxidative addition with an electrophile, followed by reductive elimination.[1]
-
Pd(II)/Pd(0) Precatalyst Activation: When used as a catalyst for other substrates, the metallacycle serves as a "storehouse."[1] Under thermal stress or transmetallation conditions, it releases highly active mono-ligated Pd(0) species.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the formation of the 6-membered metallacycle and its divergence into two catalytic pathways.
Figure 1: Bifurcated catalytic pathways for 2-(2-Phenylethyl)pyridine Pd(II) complexes: Direct functionalization (Pathway A) vs. Precatalyst activation (Pathway B).[1]
Part 2: Application Protocols
Application A: Site-Selective C(sp²)-H Alkylation
Context: This protocol utilizes the PEP scaffold as a substrate-directing group to install alkyl chains at the ortho-position. This is widely used in medicinal chemistry to modulate lipophilicity (logP) of pharmacophores.
Reagents & Materials:
-
Substrate: 2-(2-Phenylethyl)pyridine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Alkylating Agent: Alkyl Iodide (e.g., n-Butyl Iodide, 2.0 equiv)[1]
-
Additive: Silver Acetate (AgOAc, 1.5 equiv) – Acts as a halide scavenger to promote cationic Pd species.[1]
-
Solvent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio) or pure TFA for recalcitrant substrates.[1]
Protocol Steps:
-
Complex Formation (In-Situ): In a sealed tube, dissolve 2-(2-Phenylethyl)pyridine (0.5 mmol) and Pd(OAc)₂ (11 mg, 0.05 mmol) in DCM (2 mL). Stir at room temperature for 15 minutes to allow N-coordination.
-
Reagent Addition: Add AgOAc (125 mg, 0.75 mmol) and the Alkyl Iodide (1.0 mmol).
-
Reaction: Seal the vessel and heat to 80°C (oil bath) for 12–24 hours. Note: The color typically changes from orange to black (Pd precipitation) upon completion.[1]
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove AgI and Pd black. Wash with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The use of TFA is crucial. It protonates the pyridine off-cycle but, more importantly, facilitates the CMD (Concerted Metalation Deprotonation) step by providing a carboxylate shuttle.
Application B: Synthesis of the Isolated Precatalyst (Dimer)
Context: For researchers requiring a defined, stable catalyst for Heck or Suzuki coupling, the isolated chloride-bridged dimer [Pd(PEP)Cl]₂ is superior to in-situ generation.
Protocol Steps:
-
Stoichiometry: Dissolve Na₂PdCl₄ (1.0 equiv) in Methanol.
-
Ligand Addition: Add 2-(2-Phenylethyl)pyridine (1.0 equiv) dropwise.
-
C-H Activation: Add Sodium Acetate (NaOAc, 1.0 equiv) and heat the mixture to 60°C for 3 hours. The acetate assists in the deprotonation of the ortho-C-H bond.
-
Precipitation: The bright yellow/orange dimer [Pd(μ-Cl)(PEP)]₂ will precipitate.[1]
-
Isolation: Filter the solid, wash copiously with water (to remove salts) and cold methanol. Dry under high vacuum.
-
Usage: Use this complex at 0.1–1.0 mol% loading for Suzuki-Miyaura coupling of aryl bromides.
Part 3: Data Summary & Performance Metrics
The following table summarizes the reactivity profile of PEP-Pd complexes compared to standard Phenylpyridine (ppy) systems.
| Feature | 2-(2-Phenylethyl)pyridine (PEP) | 2-Phenylpyridine (ppy) | Impact on Catalysis |
| Metallacycle Size | 6-Membered | 5-Membered | 6-membered rings are more flexible, often allowing faster reductive elimination.[1] |
| Stability | Moderate (Thermally stable <150°C) | High (Thermally stable >200°C) | PEP complexes activate at lower temperatures as precatalysts.[1] |
| C-H Activation Site | ortho-Position (Remote) | ortho-Position (Proximal) | PEP enables functionalization further from the N-donor.[1] |
| Primary Application | Alkylation, Acylation, Halogenation | Photophysics (OLEDs), Oxidation | PEP is preferred for steric bulk tolerance in drug synthesis.[1] |
References
-
Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Source: Organic & Biomolecular Chemistry (RSC).[1] Relevance: Defines the core protocol for alkylation using the 6-membered metallacycle intermediate. URL:[Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Source: NIH / PMC.[1] Relevance: Provides comparative mechanistic data between 5- and 6-membered chelates. URL:[Link]
-
Preparation and characterization of cyclometalated Pt(II) complexes. Source: Dalton Transactions / SciSpace.[1] Relevance: Details the synthesis of the isolated dimer complexes (Application B). URL:[Link][1]
-
Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis and Cytotoxicity. Source: ResearchGate. Relevance: Illustrates the biological stability and potential of these specific Pd-N complexes. URL:[Link]
Sources
The Versatile Workhorse: Application Notes and Protocols for 2-(2-Phenylethyl)pyridine in Organic Synthesis
In the landscape of organic synthesis, the pyridine scaffold stands as a cornerstone, integral to the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its many derivatives, 2-(2-Phenylethyl)pyridine emerges as a particularly versatile building block and ligand. Its unique combination of a coordinating pyridine nitrogen and a flexible phenylethyl side chain imparts distinct steric and electronic properties that are ripe for exploitation in a variety of synthetic transformations. This guide provides an in-depth exploration of the practical applications and detailed protocols for leveraging 2-(2-Phenylethyl)pyridine in key organic synthesis reactions, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and field-proven insights.
I. Foundational Principles: Understanding the Reactivity of 2-(2-Phenylethyl)pyridine
2-(2-Phenylethyl)pyridine is an aromatic heterocycle characterized by a pyridine ring substituted at the 2-position with a phenylethyl group. This structure offers several key features for synthetic manipulation:
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a competent nucleophile and a coordinating ligand for transition metals. This is fundamental to its role in catalysis and certain substitution reactions.
-
The Aromatic Rings: Both the pyridine and phenyl rings can participate in electrophilic and nucleophilic aromatic substitution reactions, although the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene derivatives.[1]
-
C-H Activation: The presence of multiple C-H bonds on both aromatic rings and the ethyl linker provides opportunities for modern C-H functionalization strategies, allowing for direct and atom-economical bond formation. The pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the phenyl ring.[2][3]
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. 2-(2-Phenylethyl)pyridine can participate as a coupling partner, typically after conversion to an organometallic reagent, or its derivatives can be synthesized using these methods.
A. Negishi Coupling: A Reliable Route to Substituted Pyridines
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[4][5] This method is particularly effective for the synthesis of biaryl compounds. While protocols specifically detailing the use of a 2-(2-phenylethyl)pyridylzinc reagent are not abundant in the literature, a general and robust procedure can be adapted from established methods for other pyridylzinc reagents.
Causality Behind Experimental Choices:
-
Formation of the Organozinc Reagent: The pyridylzinc reagent is typically prepared in situ from the corresponding bromopyridine via lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂). This two-step, one-pot procedure is efficient and avoids the isolation of the often-unstable pyridyllithium intermediate.
-
Catalyst and Ligand Selection: A Pd(0) catalyst, such as Pd(PPh₃)₄, is commonly employed. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, specialized ligands that promote oxidative addition and reductive elimination may be necessary.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard, as they are compatible with the organometallic intermediates.
Protocol 1: General Procedure for the Negishi Coupling of a 2-Pyridyl Halide
This protocol is adapted from established methods for Negishi couplings of pyridyl systems and can be applied to derivatives of 2-(2-phenylethyl)pyridine.
Materials:
-
2-Bromo-(or iodo-)pyridine derivative
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl halide (coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 2-bromo-pyridine derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
To this solution, add a solution of ZnCl₂ in THF (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared pyridylzinc reagent, add the aryl halide (1.2 eq) and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-66 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Representative Yields for Negishi Coupling of Pyridyl Halides
| Pyridyl Halide | Coupling Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | o-Iodotoluene | Pd(PPh₃)₄ (3) | THF | Reflux | 70 | [4] |
| 2-Bromopyridine | Iodobenzene | Pd(PPh₃)₄ (3) | THF | Reflux | 85 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Logical Workflow for Negishi Coupling
Caption: Workflow for Negishi cross-coupling of a 2-bromopyridine derivative.
B. Suzuki-Miyaura Coupling: A Versatile and Widely Used Method
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions.[7] However, 2-pyridyl boron reagents are known for their instability and poor reactivity in some cases.[8] Despite these challenges, optimized protocols have been developed to efficiently couple 2-pyridyl nucleophiles.
Causality Behind Experimental Choices:
-
Boron Reagent: While boronic acids are common, for challenging 2-pyridyl couplings, boronate esters (e.g., pinacol esters) or triolborate salts can offer greater stability and reactivity.
-
Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃, and a sterically demanding phosphine ligand like XPhos is often effective. The bulky ligand promotes the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle.
-
Base: A suitable base, such as potassium phosphate (K₃PO₄) or potassium fluoride (KF), is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used, often with the addition of a small amount of water, which can facilitate the transmetalation step.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a 2-Pyridyl Boronate Ester
This protocol is based on modern methods for the coupling of 2-pyridyl nucleophiles.
Materials:
-
2-Pyridyl boronate ester
-
Aryl bromide or chloride (coupling partner)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄) or potassium fluoride (KF)
-
Anhydrous 1,4-dioxane or toluene
-
Standard Schlenk line or glovebox equipment
Step-by-Step Methodology:
-
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-pyridyl boronate ester (1.5 eq), aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.03 eq), XPhos (0.02-0.06 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
III. C-H Activation and Functionalization: A Modern Approach
Direct C-H activation is a powerful strategy for introducing functional groups onto a molecule without the need for pre-functionalized starting materials.[2] For 2-substituted phenylpyridines, the pyridine nitrogen can act as a directing group to promote ortho-C-H activation on the phenyl ring.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) salts, such as Pd(OAc)₂, are commonly used catalysts for this transformation.
-
Oxidant: An oxidant is often required to regenerate the active catalyst. The choice of oxidant depends on the specific transformation. For example, in hydroxylation reactions, peroxides can be used.[4]
-
Solvent and Temperature: The reaction conditions, including solvent and temperature, are crucial for achieving high selectivity and yield.
Protocol 3: Palladium-Catalyzed ortho-Hydroxylation of a 2-Phenylpyridine Derivative
This protocol is adapted from procedures for the C-H hydroxylation of 2-phenylpyridine.[4]
Materials:
-
2-(2-Phenylethyl)pyridine or a similar 2-phenylpyridine derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Hydrogen peroxide (H₂O₂) or another suitable oxidant
-
Dichloromethane (DCM) or another suitable solvent
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vessel, dissolve the 2-phenylpyridine derivative (1.0 eq) in the chosen solvent.
-
Add the Pd(OAc)₂ catalyst (0.05-0.1 eq).
-
-
Reaction Execution:
-
Add the oxidant (e.g., H₂O₂, 2.0-3.0 eq) slowly to the mixture.
-
Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction carefully (e.g., with a reducing agent like sodium sulfite solution if peroxides were used).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the hydroxylated product by column chromatography.
-
Mechanism of Pyridine-Directed C-H Activation
Caption: Simplified mechanism of palladium-catalyzed ortho-C-H activation directed by the pyridine nitrogen.
IV. 2-(2-Phenylethyl)pyridine as a Ligand in Catalysis
The steric and electronic properties of 2-(2-phenylethyl)pyridine make it a candidate for use as a ligand in transition metal catalysis, particularly in asymmetric catalysis where a chiral environment around the metal center is desired.[9] The phenylethyl group can create a specific chiral pocket, influencing the stereochemical outcome of a reaction.
Causality Behind Experimental Choices:
-
Metal Precursor: The choice of metal precursor (e.g., PdCl₂, [Rh(COD)Cl]₂) depends on the desired catalytic transformation.
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal is critical for the formation of the active catalytic species.
-
In Situ vs. Pre-formed Catalyst: The active catalyst can be generated in situ by mixing the ligand and the metal precursor, or a well-defined metal-ligand complex can be pre-synthesized and isolated.
Protocol 4: General Procedure for the Synthesis of a Palladium(II) Complex with a 2-Alkyl-Pyridine Ligand
This protocol provides a general method for synthesizing a palladium complex that can be used as a precatalyst.[9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2-(2-Phenylethyl)pyridine
-
Anhydrous acetonitrile or another coordinating solvent
-
Anhydrous diethyl ether
-
Standard Schlenk line equipment
Step-by-Step Methodology:
-
Reaction Setup:
-
Under an inert atmosphere, add PdCl₂ (1.0 eq) to a Schlenk flask.
-
Add anhydrous acetonitrile to form a suspension.
-
In a separate flask, dissolve 2-(2-phenylethyl)pyridine (2.0 eq) in anhydrous acetonitrile.
-
-
Complex Formation:
-
Slowly add the ligand solution to the PdCl₂ suspension via cannula.
-
Stir the mixture at room temperature. The reaction progress is often indicated by a color change and the dissolution of the PdCl₂.
-
-
Isolation of the Complex:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted ligand.
-
Dry the complex under vacuum. The resulting complex, likely [PdCl₂(2-(2-phenylethyl)pyridine)₂], can be characterized by standard spectroscopic methods (NMR, IR, etc.) and used in catalytic reactions.
-
V. N-Alkylation: Modification of the Pyridine Ring
N-alkylation of the pyridine nitrogen atom to form pyridinium salts is a fundamental transformation that alters the electronic properties and reactivity of the molecule.[10]
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl halides (iodides and bromides are more reactive than chlorides) are common alkylating agents.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often suitable.
-
Temperature: The reaction may proceed at room temperature or require heating, depending on the reactivity of the alkylating agent and the pyridine derivative.
Protocol 5: General Procedure for N-Alkylation of a Pyridine Derivative
Materials:
-
2-(2-Phenylethyl)pyridine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Acetonitrile or another suitable solvent
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 2-(2-phenylethyl)pyridine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
-
Reaction Execution:
-
Add the alkylating agent (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating. The formation of a precipitate often indicates the formation of the pyridinium salt.
-
Monitor the reaction by TLC.
-
-
Product Isolation:
-
If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
If the product is soluble, remove the solvent under reduced pressure and purify the resulting solid or oil, for example, by recrystallization.
-
VI. Conclusion and Future Outlook
2-(2-Phenylethyl)pyridine is a valuable and versatile molecule in the synthetic chemist's toolbox. Its utility in fundamental bond-forming reactions like palladium-catalyzed cross-couplings and its potential in modern C-H functionalization highlight its importance. Furthermore, its role as a tunable ligand in catalysis opens avenues for the development of novel and efficient synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. As the demand for more efficient and selective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the applications of well-designed pyridine derivatives like 2-(2-phenylethyl)pyridine are poised to expand even further.
References
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (2015). Chemical Science. [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. PMC. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
- Method for N-alkylation of 2-pyridone.
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Bipyridine. Organic Syntheses. [Link]
-
Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. ResearchGate. [Link]
-
Total Synthesis of Natural Products. Chulabhorn Research Institute. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. PMC. [Link]
-
2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. PubMed. [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. [Link]
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. RSC Publishing. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. cri.or.th [cri.or.th]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Gas Chromatography for the Analysis of 2-(2-Phenylethyl)pyridine
Introduction: The Significance of 2-(2-Phenylethyl)pyridine Analysis
2-(2-Phenylethyl)pyridine is a heterocyclic aromatic compound with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its unique structure, combining a pyridine ring with a phenylethyl group, imparts specific chemical properties that are leveraged in the development of novel molecules. The purity and accurate quantification of 2-(2-Phenylethyl)pyridine are critical for ensuring the quality, efficacy, and safety of end products.
Gas chromatography (GC) is a powerful and widely adopted analytical technique for the separation and quantification of volatile and semi-volatile compounds. This application note provides a comprehensive guide to the analysis of 2-(2-Phenylethyl)pyridine using high-resolution capillary gas chromatography with Flame Ionization Detection (FID), a robust and sensitive method for detecting carbon-containing compounds. We will delve into the rationale behind methodological choices, from column selection to detector parameters, to provide a scientifically sound and reproducible protocol for researchers, scientists, and drug development professionals.
Principles of GC Separation for 2-(2-Phenylethyl)pyridine
The successful separation of 2-(2-Phenylethyl)pyridine by gas chromatography hinges on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. The choice of the stationary phase is the most critical factor in achieving the desired separation.
For pyridine and its derivatives, the polarity of the stationary phase plays a crucial role. Due to the presence of the nitrogen atom, the pyridine moiety can interact with active sites on the surface of the capillary column, potentially leading to peak tailing and poor peak shape, especially on nonpolar columns. Therefore, a column with a stationary phase that can effectively interact with and retain the pyridine group while also providing good separation from potential impurities is essential.
A wax-based stationary phase, such as polyethylene glycol (PEG), is often a suitable choice for the analysis of polar compounds like amines and pyridines. These columns offer a good balance of polarity to achieve symmetrical peak shapes and efficient separation. An Agilent CP-Wax 51 for Amines column, for instance, has been demonstrated to be effective for the separation of pyridine and related compounds.
The temperature program is another key parameter that influences the separation. A temperature ramp is often employed to ensure that compounds with a range of boiling points elute as sharp, well-defined peaks. The initial oven temperature should be low enough to allow for the separation of more volatile components, while the final temperature should be sufficient to elute the target analyte and any less volatile impurities in a reasonable time frame.
Analytical Workflow for 2-(2-Phenylethyl)pyridine Analysis
The following diagram illustrates the comprehensive workflow for the GC analysis of 2-(2-Phenylethyl)pyridine, from initial sample handling to final data interpretation.
Figure 1: Workflow for the GC analysis of 2-(2-Phenylethyl)pyridine.
Detailed Protocol for GC-FID Analysis
This protocol provides a step-by-step methodology for the quantitative analysis of 2-(2-Phenylethyl)pyridine.
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-(2-Phenylethyl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane. This will be your stock standard solution. Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: If the sample is a solid, accurately weigh an appropriate amount and dissolve it in the chosen solvent to achieve a concentration within the calibration range. If the sample is a liquid, a direct dilution may be appropriate.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could block the injector or column.
-
Vialing: Transfer the filtered solutions into 2 mL autosampler vials.
Instrumentation and Conditions
The following table summarizes the recommended GC-FID conditions for the analysis of 2-(2-Phenylethyl)pyridine. These parameters may require optimization based on the specific instrument and application.
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | Agilent 6890 or equivalent with FID | A robust and widely available GC system. |
| Column | Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm ID, 0.25 µm film thickness | A specialized wax column designed for the analysis of amines and other polar compounds, providing good peak shape for pyridinic structures. |
| Carrier Gas | Helium or Nitrogen | Helium is a common choice, but nitrogen can be a more economical alternative. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and solvent without causing thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overloading. |
| Injection Mode | Split (e.g., 50:1) | A split injection is suitable for samples with relatively high concentrations of the analyte, preventing column overload and improving peak shape. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C | This temperature program allows for the elution of any volatile impurities at the beginning of the run and ensures that 2-(2-Phenylethyl)pyridine elutes as a sharp peak with a reasonable retention time. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response over a wide concentration range. |
| Detector Temperature | 280 °C | Must be higher than the final oven temperature to prevent condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Optimized for the FID flame. |
| Air Flow | 300 mL/min | Optimized for the FID flame. |
| Makeup Gas (N2 or He) | 25 mL/min | Helps to sweep the column effluent through the detector efficiently. |
Data Acquisition and Analysis
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) that includes injections
Application Note: Targeted Development of Antimicrobial Agents from 2-Phenethylpyridine Derivatives
Abstract
This guide outlines a high-fidelity workflow for developing antimicrobial agents based on the 2-phenethylpyridine pharmacophore. Unlike direct biaryl systems, the phenethyl linker provides rotational flexibility and tunable lipophilicity (LogP), critical for penetrating the bacterial cell envelope. This application note details a robust two-step synthetic route, a CLSI-compliant screening protocol, and a flow cytometry-based mechanism of action (MoA) assay to distinguish between bactericidal membrane disruption and metabolic inhibition.
Introduction & Pharmacophore Logic
The 2-phenethylpyridine scaffold consists of a pyridine ring linked to a benzene ring via an ethyl bridge. This structure mimics the topology of several bioactive alkaloids and synthetic biocides.
-
The Pyridine Head: Acts as a hydrogen bond acceptor or, upon protonation/alkylation, a cationic anchor that interacts with negatively charged bacterial phosphate headgroups.
-
The Ethyl Linker: Provides a "flex-zone," allowing the molecule to adopt conformations required to fit into efflux pump binding sites or intercalate between membrane lipids.
-
The Phenyl Tail: Enhances lipophilicity, facilitating transit through the peptidoglycan layer (Gram-positive) or outer membrane porins (Gram-negative).
Strategic Design: To maximize efficacy, substituents (e.g., -Cl, -CF3, -NH2) are introduced to the phenyl ring to modulate electronic properties without disrupting the core binding geometry.
Chemical Synthesis Protocol
Objective: Synthesize 2-phenethylpyridine derivatives via a robust condensation-reduction sequence. Scope: Gram-scale synthesis for initial biological screening.
Workflow Diagram (Synthesis)
Caption: Two-step synthesis of 2-phenethylpyridine via styrylpyridine intermediate.
Step-by-Step Methodology
Phase A: Condensation (Formation of Styryl Intermediate)
-
Reagents: Mix 2-methylpyridine (10 mmol), substituted benzaldehyde (10 mmol), and acetic anhydride (5 mL) in a round-bottom flask.
-
Reaction: Reflux at 160°C for 24 hours under inert atmosphere (
). The acetic anhydride acts as both solvent and dehydrating agent. -
Work-up: Cool to room temperature. Pour into ice water (50 mL) and basify with 10% NaOH to pH 9. Extract with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).-
Checkpoint: Confirm alkene formation via
NMR (distinct vinylic protons at 7.0–7.6 ppm, Hz for trans-isomer).
-
Phase B: Hydrogenation (Reduction to Phenethyl Scaffold)
-
Setup: Dissolve the purified 2-styrylpyridine (5 mmol) in methanol (30 mL). Add 10% Pd/C catalyst (10 wt%).
-
Reaction: Stir under
balloon pressure at room temperature for 12 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Wash with methanol.
-
Isolation: Evaporate solvent to yield the 2-phenethylpyridine derivative.
-
Validation:
NMR should show disappearance of vinylic protons and appearance of two methylene triplets ( 3.0–3.2 ppm).
-
Biological Evaluation: MIC & MBC Determination
Standard: Protocols align with CLSI M07-A10 guidelines [1]. Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Setup
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Compound Prep: Dissolve derivatives in DMSO (stock 10 mg/mL). Final DMSO concentration in assay < 1%.
Protocol
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in CAMHB. -
Plate Layout: Use 96-well round-bottom plates. Add 100 µL of CAMHB to columns 2–12.
-
Serial Dilution: Add 200 µL of compound stock (diluted to 2x starting conc) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.
-
Controls: Col 11 (Growth Control: bacteria + solvent), Col 12 (Sterility Control: media only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume 200 µL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout:
-
MIC: The lowest concentration with no visible turbidity.[2] Use Resazurin (0.015%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth) if turbidity is ambiguous.
-
MBC: Plate 10 µL from non-turbid wells onto nutrient agar. Incubate 24h. MBC is the concentration killing
of the initial inoculum.
-
Data Presentation Template
| Compound ID | R-Group (Phenyl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Selectivity Index (CC50/MIC) |
| Ref (Cipro) | - | 0.5 | 0.015 | >100 |
| PP-01 | -H | 64 | >128 | 2.1 |
| PP-04 | 4-CF3 | 4 | 16 | 18.5 |
| PP-07 | 3,4-Cl2 | 2 | 8 | 12.0 |
Mechanism of Action: Membrane Integrity Assay
Rationale: 2-phenethylpyridines often act as cationic surfactants. This assay verifies if the compound permeabilizes the bacterial membrane. Method: Propidium Iodide (PI) Uptake. PI is membrane-impermeable and only fluoresces upon binding DNA inside compromised cells.
Workflow Diagram (Mechanism)
Caption: Membrane permeability assay workflow using Propidium Iodide.
Protocol
-
Preparation: Harvest S. aureus cells at mid-log phase. Wash twice with PBS. Resuspend to
. -
Treatment: Aliquot cells into tubes. Add test compound at
, , and MIC.-
Positive Control: CTAB or Nisin (known membrane disruptors).
-
Negative Control: PBS + 1% DMSO.
-
-
Staining: Add Propidium Iodide (Sigma) to a final concentration of 30 µM.
-
Incubation: Incubate for 30 minutes in the dark at 37°C.
-
Analysis: Measure fluorescence intensity (Excitation 535 nm / Emission 617 nm) using a fluorescence microplate reader or flow cytometer.
-
Interpretation: A rapid increase in fluorescence (>50% of positive control) indicates a membrane-disrupting mechanism [2]. Lack of fluorescence suggests an intracellular target (e.g., enzyme inhibition).
-
Cytotoxicity & Safety (Selectivity)
Objective: Ensure the antimicrobial activity is not due to general toxicity. Protocol: MTT Assay on HEK293 (human embryonic kidney) cells.
-
Seed HEK293 cells (
cells/well) and incubate 24h. -
Add compound (serial dilutions) and incubate 24h.
-
Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
-
Calculate
(Cytotoxic Concentration 50%). -
Metric: Calculate Selectivity Index (
). An is generally required for lead progression.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2][3]
-
Hurdle, J. G., O'Neill, A. J., Chopra, I., & Lee, R. E. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Nature Reviews Microbiology, 9(1), 62-75. [Link]
-
Malo, E., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Microbiology. [Link]
-
Brycki, B., et al. (2017).[4] Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings.[4][5] Molecules, 22(1), 130. [Link]
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Phenylethyl)pyridine Mediated Reactions
Introduction: The Strategic Role of the Pyridyl Moiety in C-H Functionalization
In the landscape of modern synthetic chemistry, the quest for atom-economical and efficient methods to construct complex molecular architectures is paramount. Direct C-H functionalization has emerged as a powerful strategy, circumventing the need for pre-functionalized starting materials and thereby streamlining synthetic routes.[1][2] Within this field, the use of directing groups to control regioselectivity is a cornerstone concept. 2-(2-Phenylethyl)pyridine and its structural analogs, such as 2-phenylpyridine, are exemplary substrates where the pyridine nucleus serves as a highly effective directing group for the selective functionalization of C-H bonds on the appended phenyl ring.[1][2][3]
The nitrogen atom of the pyridine ring acts as a Lewis basic site, coordinating to a transition metal catalyst, typically palladium. This coordination brings the catalyst into close proximity to the ortho C-H bonds of the phenyl ring, facilitating their selective activation and subsequent functionalization.[1][3][4] This directed approach offers a predictable and reliable method for introducing new functionalities, a critical advantage in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This application note provides a comprehensive guide to the experimental setup for reactions mediated by the 2-(2-phenylethyl)pyridine scaffold. We will delve into the mechanistic underpinnings of this directed catalysis, present a detailed protocol for a representative palladium-catalyzed ortho-arylation reaction, and provide tabulated data for various functionalization reactions to guide your experimental design.
Mechanistic Rationale: Pyridine-Directed C-H Activation
The efficacy of 2-(2-phenylethyl)pyridine as a substrate in directed C-H functionalization is rooted in the formation of a stable cyclometalated intermediate. The generally accepted catalytic cycle for a palladium-catalyzed ortho-arylation of a 2-substituted pyridine is depicted below.
The cycle commences with the coordination of the pyridine nitrogen to a Pd(II) species, followed by the cleavage of an ortho-C-H bond on the phenyl ring to form a five-membered palladacycle intermediate.[1][4][5] This step is often the rate-determining step and is facilitated by the chelation effect of the pyridine directing group. Subsequently, the palladacycle undergoes oxidative addition with an aryl halide or a related coupling partner, leading to a Pd(IV) intermediate.[1][4] Finally, reductive elimination from this high-valent palladium species furnishes the desired ortho-functionalized product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle.[1][4]
Caption: Generalized catalytic cycle for pyridine-directed C-H arylation.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the palladium-catalyzed ortho-arylation of 2-phenylpyridine, a close analog of 2-(2-phenylethyl)pyridine. This protocol can be adapted for 2-(2-phenylethyl)pyridine and serves as a robust starting point for the development of specific applications.
Representative Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine
This protocol is adapted from established procedures for the direct arylation of 2-phenylpyridines.[6]
Materials and Reagents:
-
2-Phenylpyridine
-
Potassium aryltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
p-Benzoquinone
-
tert-Butyl alcohol (t-BuOH), anhydrous
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv), potassium aryltrifluoroborate (2.5 equiv), palladium(II) acetate (10 mol%), copper(II) acetate (2.0 equiv), and p-benzoquinone (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous tert-butyl alcohol to the reaction mixture via syringe. The typical concentration is 0.1 M with respect to the 2-phenylpyridine.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously for 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-arylated product.
Caption: Step-by-step workflow for the ortho-arylation of 2-phenylpyridine.
Data Presentation: Scope of 2-Phenylpyridine C-H Functionalization
The 2-pyridyl directing group is versatile and enables a wide range of C-H functionalization reactions on the phenyl ring of 2-phenylpyridine. The following table summarizes various palladium-catalyzed transformations, providing a valuable resource for researchers designing synthetic routes.
| Functionalization Type | Catalyst/Reagents | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Arylation | Pd(OAc)₂ | Cu(OAc)₂, p-Benzoquinone | t-BuOH | 120 | 50-95 | [6] |
| Alkylation | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 60-85 | [1] |
| Hydroxylation | PdCl₂ | H₂O₂ | Acetonitrile | 80 | 58 | [1] |
| Trifluoromethylthiolation | Pd(OAc)₂ | N-SCF₃ reagents | TFA | 100 | up to 90 | [1] |
| Acylation | Pd(OAc)₂ | TBHP | Toluene | 120 | up to 74 | [1] |
Trustworthiness and Self-Validation
The protocols and methodologies described herein are based on well-established and peer-reviewed chemical literature. The predictability of the regioselectivity, governed by the strong directing effect of the pyridine nitrogen, provides an inherent self-validation system. Researchers can confidently anticipate the ortho-functionalization of the phenyl ring. For validation of a new reaction setup, the following steps are recommended:
-
Confirmation of Product Structure: The structure of the final product should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of starting materials and the formation of the product.
-
Optimization of Reaction Conditions: For novel substrates or coupling partners, it may be necessary to optimize reaction parameters such as catalyst loading, ligand (if applicable), base, solvent, and temperature to achieve maximum yield.
Conclusion
2-(2-Phenylethyl)pyridine and its analogs are powerful substrates in modern organic synthesis, primarily through their ability to act as directing groups in transition-metal-catalyzed C-H functionalization reactions. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile molecular scaffold. The ability to selectively and efficiently introduce a wide range of functional groups at the ortho-position of the phenyl ring opens up new avenues for the rapid construction of complex molecules with potential applications in medicinal chemistry and materials science.
References
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2012). Chemical Reviews. [Link]
-
Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
C–H functionalization by ortho-arylation of 2-phenyl pyridine with potassium aryl trifluoroborate. (2011). Organic Letters. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. (2010). Journal of the American Chemical Society. [Link]
-
Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine. (2016). Organic & Biomolecular Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2020). Molecules. [Link]
-
Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. (2018). ResearchGate. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Publishing. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (2009). Organometallics. [Link]
-
Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2012). Journal of the American Chemical Society. [Link]
-
Palladium(II)-Catalyzed Direct Ortho Arylation of 4‑Methyl‑N‑phenylpyridin-2-amines via C–H Activation/C–C Coupling and Synthetic Applications. (2016). The Journal of Organic Chemistry. [Link]
-
Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study. (2016). Dalton Transactions. [Link]
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Application Notes and Protocols: Strategic Derivatization of 2-(2-Phenylethyl)pyridine for Enhanced Biological Screening
Introduction: Unlocking the Therapeutic Potential of the 2-(2-Phenylethyl)pyridine Scaffold
The 2-(2-phenylethyl)pyridine scaffold is a privileged structural motif found in a variety of biologically active compounds. This unique combination of a pyridine ring and a phenylethyl group provides a versatile framework for interaction with a wide range of biological targets. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The phenylethylamine moiety is also a well-established pharmacophore present in many neurotransmitters and psychoactive drugs. The fusion of these two pharmacophores in 2-(2-phenylethyl)pyridine presents a compelling starting point for the discovery of novel therapeutic agents.
However, the parent molecule often serves as a lead compound that requires further chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. Derivatization, the process of structurally modifying a molecule, is a cornerstone of modern drug discovery. By strategically introducing new functional groups onto the 2-(2-phenylethyl)pyridine scaffold, we can explore the structure-activity relationships (SAR) and fine-tune the molecule's properties to enhance its therapeutic potential.
This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of 2-(2-phenylethyl)pyridine. We will explore key synthetic transformations, including N-oxidation and electrophilic aromatic substitution, to generate a library of novel derivatives. Furthermore, we will outline detailed protocols for the biological screening of these compounds, focusing on anticancer, antimicrobial, and anti-inflammatory assays. This integrated approach of synthesis and screening is designed to empower researchers in their quest to develop new and effective therapeutic agents based on the 2-(2-phenylethyl)pyridine scaffold.
Strategic Derivatization of 2-(2-Phenylethyl)pyridine: A Visual Workflow
The derivatization of 2-(2-phenylethyl)pyridine can be approached through several strategic pathways. The following workflow diagram illustrates a logical sequence of reactions to generate a diverse library of derivatives for biological screening.
Caption: A workflow for the derivatization of 2-(2-phenylethyl)pyridine.
Protocols for Derivatization
Protocol 1: N-Oxidation of 2-(2-Phenylethyl)pyridine
Rationale: The N-oxidation of the pyridine ring is a crucial first step in many derivatization strategies. The resulting N-oxide is more susceptible to electrophilic substitution at the 4-position and can also be a key intermediate for introducing other functional groups.[1] meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[2]
Materials:
-
2-(2-Phenylethyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-(2-phenylethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution. Caution: m-CPBA is a potentially explosive peroxide. Handle with care and avoid grinding or subjecting it to shock.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to quench the excess peroxyacid and remove the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-phenylethyl)pyridine N-oxide.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) if necessary.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nitration of 2-(2-Phenylethyl)pyridine N-oxide
Rationale: The N-oxide group activates the pyridine ring for electrophilic aromatic substitution, primarily at the 4-position.[3] Nitration introduces a versatile nitro group that can be further transformed, most commonly into an amine.
Materials:
-
2-(2-Phenylethyl)pyridine N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-(2-phenylethyl)pyridine N-oxide (1.0 eq) to the cold sulfuric acid with stirring.
-
From the dropping funnel, add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding saturated aqueous Na₂CO₃ solution until the pH is approximately 7-8. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude 4-nitro-2-(2-phenylethyl)pyridine N-oxide.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Reduction of 4-Nitro-2-(2-phenylethyl)pyridine N-oxide to 4-Amino-2-(2-phenylethyl)pyridine
Rationale: The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as the resulting amine can be readily derivatized to form amides, sulfonamides, and other functional groups.[4] A common and effective method for this reduction is the use of a metal in an acidic medium, such as iron in hydrochloric acid.
Materials:
-
4-Nitro-2-(2-phenylethyl)pyridine N-oxide
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-nitro-2-(2-phenylethyl)pyridine N-oxide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (5.0 eq) to the suspension.
-
With vigorous stirring, add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and continue stirring for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a NaOH solution to a pH of approximately 10-11.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-2-(2-phenylethyl)pyridine.
-
The product can be purified by column chromatography on silica gel if necessary.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening: A Multi-faceted Approach
The derivatized library of 2-(2-phenylethyl)pyridine compounds can be screened for a variety of biological activities. The following protocols provide a starting point for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Screening Workflow
Caption: A workflow for the biological screening of derivatized compounds.
Protocol 4: In Vitro Anticancer Screening - MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 2 | MCF-7 | [Insert Value] |
| Doxorubicin | MCF-7 | [Insert Value] |
Protocol 5: Antimicrobial Susceptibility Testing - Broth Microdilution Method
Rationale: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with medium only), and a solvent control (wells with bacteria and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] |
| Ciprofloxacin | [Insert Value] | [Insert Value] |
Protocol 6: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[7] This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent (for NO measurement)
-
96-well microplates
-
Test compounds
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation:
| Compound | NO Inhibition at [X] µM (%) |
| Derivative 1 | [Insert Value] |
| Derivative 2 | [Insert Value] |
| Dexamethasone (Positive Control) | [Insert Value] |
Analytical Characterization of Derivatives
The successful synthesis and purification of 2-(2-phenylethyl)pyridine derivatives must be confirmed by rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for the derivatization of 2-(2-phenylethyl)pyridine and the subsequent biological screening of the resulting compounds. The detailed protocols for synthesis and biological evaluation are designed to be adaptable to specific research goals. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover novel compounds with significant therapeutic potential.
Future work should focus on expanding the library of derivatives by exploring other synthetic transformations, such as C-H activation and cross-coupling reactions. Furthermore, hit compounds identified from the initial screening should be subjected to more in-depth biological characterization to elucidate their mechanism of action and to assess their potential for further development as drug candidates.
References
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-pyridinyl)pyridine-N oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4.
-
Synthetica. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
- MacLean, D. M., et al. (2015).
- Ray, P. C., et al. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles.
- Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs.
- Wibaut, J. P., & Broekman, F. (1939). The preparation of 2,2'-bipyridine from pyridine by means of ferric chloride. Recueil des Travaux Chimiques des Pays-Bas, 58(7), 709-712.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Tian, Y., et al. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors. European Journal of Medicinal Chemistry, 143, 182-199.
- Li, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Nam, J., et al. (2008). Iron-oxidation-state-dependent O-O bond cleavage of meta-chloroperbenzoic acid to form an iron(IV)-oxo complex. Inorganic Chemistry, 47(7), 2831-2839.
- Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.
- Chen, B., et al. (2016). The synthesis of 2- and 2,7-functionalized pyrene derivatives through Ru(ii)-catalyzed C–H activation.
- Gonzalez, M., et al. (2023).
- Gorobets, N. Y., et al. (2017). Synthesis of highly substituted 2-pyridones (Microreview). Chemistry of Heterocyclic Compounds, 53(1), 1-15.
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
- Al-Tel, T. H. (2007).
- Patel, J., et al. (2020). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Heterocyclic Chemistry, 57(11), 3986-3993.
- Shen, L., et al. (2025). Synthesis and multi-target evaluation of 2-(2-phenylethyl)/2,3-styrylchromone derivatives as potential anti-Alzheimer's disease agents. Medicinal Chemistry Research, 34(1), 1-20.
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
- Wang, X., et al. (2010). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Flow Chemistry, 1(1), 40-43.
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. Retrieved from [Link]
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Application Note: Computational Docking of 2-(2-Phenylethyl)pyridine (PEP)
Fragment-Based Analysis Targeting Monoamine Oxidase B (MAO-B)
Executive Summary & Scientific Rationale
This guide details the computational docking protocol for 2-(2-Phenylethyl)pyridine (PEP), a nitrogen-containing heterocycle often utilized as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) .
While PEP is structurally simple, its docking profile presents specific challenges:
-
Rotational Freedom: The ethyl bridge introduces conformational flexibility that must be sampled adequately.
-
Protonation State: The pyridine nitrogen (pKa
5.2) remains predominantly neutral at physiological pH (7.4). Incorrect protonation is a common source of false-negative docking results due to electrostatic penalties in hydrophobic pockets. -
Target Specificity: PEP is a structural analog of the neurotoxin MPTP and the Parkinson's drug scaffold found in Safinamide. Therefore, Monoamine Oxidase B (MAO-B) is selected as the primary biological target for this study.
Primary Objective
To predict the binding mode and affinity of PEP within the substrate cavity of human MAO-B, validating its potential as a seed fragment for neuroprotective drug design.
Computational Workflow Visualization
The following diagram outlines the critical path for this study, emphasizing the decision points for ligand protonation and grid generation.
Figure 1: End-to-end computational workflow for PEP docking, highlighting the critical pKa-dependent state selection.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The "Fragment")
Rationale: Accurate geometry and charge assignment are prerequisites for scoring function accuracy.
-
Structure Generation: Build 2-(2-Phenylethyl)pyridine using a 2D sketcher (e.g., ChemDraw or MarvinSketch).
-
3D Conversion & Minimization:
-
Convert to 3D.
-
Perform energy minimization using the MMFF94 force field . This force field is optimized for small organic molecules and accurately handles the bond lengths of the ethyl linker.
-
Software: OpenBabel or Avogadro.
-
-
Charge Assignment:
-
Critical Step: Assign Gasteiger partial charges.
-
Verification: Ensure the pyridine nitrogen is unprotonated (neutral). At pH 7.4, the ratio of
is approximately . Docking the protonated cation would artificially penalize binding in the hydrophobic MAO-B active site.
-
-
Torsion Tree: Define the two rotatable bonds on the ethyl bridge (-CH2-CH2-) to allow Vina to sample the "folded" vs. "extended" conformations.
Phase 2: Protein Target Preparation
Target: Human Monoamine Oxidase B (hMAO-B) PDB ID: 2V5Z (Resolution: 1.6 Å) Rationale: This structure is co-crystallized with Safinamide , a reversible inhibitor that shares the phenyl-ethyl-pyridine topology. This provides an ideal "ground truth" for the binding pocket definition.
-
Retrieval: Download 2V5Z.pdb from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove chain B (if dimeric, work with monomer A for speed).
-
Remove all water molecules except those bridging the ligand and FAD (specifically check for waters within 3Å of the cofactor). For 2V5Z, standard protocol usually removes all solvent to simulate a hydrophobic collapse.
-
-
Cofactor Retention: Retain the FAD (Flavin Adenine Dinucleotide). It is part of the active site floor and essential for correct volume definition.
-
Protonation: Add polar hydrogens. Ensure Histidine tautomers are optimized (check His interaction with FAD).
-
Output: Save as receptor.pdbqt.
Phase 3: Grid Generation (The Search Space)
Software: AutoDock Tools (ADT) or PyRx.
-
Center: Coordinates of the co-crystallized Safinamide.
-
X: 51.05
-
Y: 155.62
-
Z: 26.80
-
-
Dimensions:
Å.-
Why? This box size encompasses the "entrance cavity" and the "substrate cavity" (separated by the Ile199 gate), allowing PEP to explore both potential binding sites.
-
Phase 4: Docking Execution
Engine: AutoDock Vina (v1.2 or later).
Command Line Parameters:
Note on Exhaustiveness: We increase the default (8) to 32 . Fragments have shallow energy minima; higher sampling ensures the global minimum (likely the deep hydrophobic pocket) is found.
Data Analysis & Validation
Quantitative Results
The following table summarizes expected scoring ranges based on the physicochemical properties of PEP and the MAO-B pocket.
| Metric | Value / Range | Interpretation |
| Binding Affinity ( | -6.5 to -7.8 kcal/mol | Moderate affinity typical for a fragment (MW ~183 Da). Indicates good Ligand Efficiency (LE). |
| Ligand Efficiency (LE) | ~0.45 kcal/mol/heavy atom | High LE suggests PEP is a high-quality starting fragment. |
| RMSD (vs. Safinamide) | < 2.0 Å | Comparison of the phenyl-ethyl moiety of PEP against the corresponding substructure in Safinamide. |
| Cluster Size | High (>70%) | Indicates convergence; most poses fall into the same binding mode. |
Interaction Mechanism (The "Aromatic Cage")
The binding of PEP is driven by the "Aromatic Cage" mechanism. The diagram below illustrates the specific residue interactions that stabilize the complex.
Figure 2: Mechanistic map of PEP binding within the MAO-B active site. The "Aromatic Cage" (Tyr398/435) is the dominant stabilizing factor.
Mechanistic Insight: The docking results will likely show the phenyl ring of PEP sandwiched between Tyr398 and Tyr435 . This "aromatic sandwich" is the hallmark of high-affinity MAO-B inhibitors. The pyridine ring typically orients toward the FAD cofactor or the entrance cavity, depending on the specific tilt of the ethyl linker.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Positive Binding Energy | Clashing atoms (Steric overlap). | Check ligand protonation (ensure neutral). Remove crystallographic waters causing clashes. |
| Ligand outside pocket | Grid box too small or centered incorrectly. | Re-center grid on residue Tyr435 or the FAD N5 atom. |
| Inconsistent Poses | Insufficient sampling (Exhaustiveness). | Increase exhaustiveness to 64 or 100. |
| Pyridine N interacting with Fe | False Positive in Heme proteins. | If docking to CYPs (not MAO-B), Vina may not model the N-Fe coordination bond correctly. Use constraints or specialized metal-docking patches. |
References
-
RCSB Protein Data Bank. Crystal structure of human monoamine oxidase B in complex with safinamide (PDB: 2V5Z). [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[1] [Link]
-
Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with the neuroprotective drug safinamide. Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. 2-(2-Phenylethyl)pyridine (CID 13963). [Link]
-
Williams, R. (2022). pKa Data Compiled (Pyridine values). Organic Chemistry Data.[2] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(2-Phenylethyl)pyridine Production
Introduction
Welcome to the Process Optimization Support Center. You are likely accessing this guide because your transition from bench-scale (<50g) to pilot-scale (>1kg) synthesis of 2-(2-Phenylethyl)pyridine (CAS: 2116-62-3) has encountered yield losses, selectivity issues, or safety excursions.
This molecule—a critical structural motif in various analgesics and flavoring agents—presents a classic "Selectivity vs. Conversion" paradox during scale-up. The industrial route typically involves the condensation of 2-picoline with benzaldehyde followed by catalytic hydrogenation.
This guide bypasses generic advice. We focus on the thermodynamic bottlenecks and kinetic traps specific to this pyridine scaffold.
Phase 1: The Condensation Step (Styryl Intermediate)
The Reaction: Knoevenagel-type condensation of 2-methylpyridine (2-picoline) and benzaldehyde to form 2-styrylpyridine.
Visualizing the Pathway
The following diagram illustrates the primary reaction and the critical "water-trap" failure mode.
Figure 1: The condensation pathway showing the critical reversibility of the aldol intermediate. Failure to remove water drives the reaction toward the Retro-Aldol path.
Troubleshooting & FAQs
Q: My conversion stalls at 60-70% despite extended reflux times. Adding more catalyst (Acetic Anhydride) doesn't help.
-
The Diagnosis: You are fighting an equilibrium constant (
), not a kinetic rate. The formation of 2-styrylpyridine generates water. In a closed vessel (common in small scale), water accumulation promotes the retro-aldol reaction, hydrolyzing the intermediate back to starting materials. -
The Fix:
-
Azeotropic Distillation: Switch to a Dean-Stark apparatus using a carrier solvent like xylene or toluene. The boiling point must be high enough (
C) to drive the elimination step. -
Solvent-Free Protocol: If running neat (solvent-free) with acetic anhydride, the acetic acid byproduct acts as the solvent. You must distill off the acetic acid/water fraction continuously to push the equilibrium.
-
Q: The reaction mixture turned into a black tar during the condensation. What happened?
-
The Diagnosis: Thermal polymerization or oxidative degradation. 2-Vinylpyridine derivatives are prone to radical polymerization at high temperatures (
C), especially in the presence of oxygen. -
The Fix:
-
Inert Atmosphere: Strictly sparge the reactor with Nitrogen/Argon before heating. Pyridine bases at high temperatures oxidize rapidly to N-oxides, which darken the mixture.
-
Radical Scavenger: Add 500-1000 ppm of a polymerization inhibitor like 4-tert-butylcatechol (TBC) or Hydroquinone to the reaction pot.
-
Phase 2: Hydrogenation (The Selectivity Challenge)
The Reaction: Reduction of the alkene (styryl) double bond to the alkane (phenylethyl) without reducing the pyridine ring.
Selectivity Logic Map
Use this decision tree to diagnose impurity profiles in your crude hydrogenation mixture.
Figure 2: Troubleshooting logic for hydrogenation selectivity. Pyridine ring reduction is the primary failure mode in scale-up.
Troubleshooting & FAQs
Q: We are seeing ~15% "over-reduced" product (Piperidine derivative). How do we stop the reaction at the pyridine stage?
-
The Science: The pyridine ring is aromatic but electron-deficient. Under high pressure or with active catalysts (Pt, Rh, or Raney Ni under aggressive conditions), the ring will hydrogenate. The alkene reduces much faster, but once the alkene is consumed, the catalyst attacks the ring.
-
The Protocol Adjustment:
-
Catalyst Selection: Use 5% Pd/C (Palladium on Carbon). Pd is poor at reducing heteroaromatic rings compared to Platinum or Rhodium.
-
Pressure Control: Operate at near-atmospheric pressure (1-3 bar) . Ring reduction typically requires pressures >10 bar or acidic media.
-
Poisoning Strategy: In extreme cases, use a "poisoned" catalyst (e.g., sulfided Pd/C) which drastically reduces activity toward the aromatic ring while permitting alkene reduction.
-
Q: The hydrogenation exotherm spiked dangerously upon H2 introduction.
-
The Safety Critical: This is a mass-transfer limited regime. If the stirrer stops or H2 is added too fast, the reaction rate becomes controlled by gas solubility. Once the gas dissolves, the reaction "catches up" instantly, releasing heat faster than the jacket can remove it.
-
The Fix:
-
Semi-Batch Mode: Do not load all H2 at once. Maintain a constant pressure (isobaric mode) where H2 uptake is limited by the consumption rate.
-
Dilution: Run the reaction in Ethanol or Methanol (5-10 volumes). The solvent acts as a heat sink.
-
Phase 3: Purification & Isolation
Q: Distillation is difficult; the product co-distills with water.
-
The Issue: Pyridines form "sticky" azeotropes with water. 2-(2-Phenylethyl)pyridine is a high-boiling oil (
C at atm, C at 10 mmHg). -
The Protocol:
-
Drying: The crude organic phase must be dried chemically (KOH pellets or MgSO4) before distillation.
-
Vacuum Distillation: Do not attempt atmospheric distillation; the product will degrade/oxidize. Use high vacuum (<5 mmHg).
-
Fore-cut: The first fraction will contain unreacted 2-picoline (smells pungent). The main fraction (product) has a milder, sweet-green odor.
-
Summary of Critical Parameters
| Parameter | Recommended Range | Why? |
| Condensation Temp | 130°C - 150°C | Drive H2O elimination; below 130°C yields aldol alcohol. |
| Condensation Solvent | Acetic Anhydride (excess) | Acts as solvent and dehydrating agent. |
| H2 Pressure | 1 - 3 bar | >5 bar risks pyridine ring saturation (piperidine formation). |
| H2 Catalyst | 5% Pd/C | High selectivity for alkene vs. aromatic ring. |
| Inhibitor | TBC (500 ppm) | Prevents polymerization of styryl intermediate. |
References
-
Synthesis of Pyridine Derivatives (Condensation Kinetics)
- Source:Journal of the Chemical Society, Perkin Transactions 2. "Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride."
- Relevance: Establishes the rate-determining step and acid-catalysis mechanism for methyl-heterocycle condens
-
URL:[Link]
-
Scale-Up of Pyridine Hydrogenation
- Source:Organic Process Research & Development.
- Relevance: Critical data on managing hydrogen
-
URL:[Link]
-
Purification and Azeotropes of Pyridine Bases
-
Selectivity in Hydrogenation (Catalyst Choice)
-
Safety Data & Handling (2-Ethylpyridine/Derivatives)
Sources
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
Validation & Comparative
A Tale of Two Pyridines: A Comparative Guide to 2-Phenylpyridine and 2-(2-Phenylethyl)pyridine as Ligands in Catalysis
In the intricate world of coordination chemistry and catalysis, the selection of a ligand is paramount to steering the outcome of a reaction. The ligand's steric and electronic properties can profoundly influence the stability, reactivity, and selectivity of a metal catalyst. This guide offers an in-depth comparison of two closely related yet distinct pyridine-based ligands: the well-established 2-phenylpyridine (ppy) and its more flexible counterpart, 2-(2-phenylethyl)pyridine. Through a detailed analysis of their structural attributes, electronic effects, and a hypothetical yet experimentally grounded comparative study in a palladium-catalyzed Suzuki-Miyaura coupling reaction, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective merits.
At a Glance: Structural and Physicochemical Properties
| Property | 2-Phenylpyridine (ppy) | 2-(2-Phenylethyl)pyridine |
| Molar Mass | 155.20 g/mol | 183.25 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] | Colorless to pale yellow liquid[3] |
| Boiling Point | 272-274 °C | 306.94 °C (estimated)[4] |
| Density | 1.086 g/mL at 25 °C[2] | 1.0465 g/mL[4] |
| Solubility | Soluble in organic solvents, low solubility in water[1] | Information not widely available, expected to be soluble in organic solvents |
| Structure | Rigid, planar structure with the phenyl and pyridine rings directly connected. The rings are known to be twisted relative to each other.[5] | Flexible structure with an ethyl linker between the phenyl and pyridine rings. |
The Decisive Difference: Flexibility vs. Rigidity
The core distinction between 2-phenylpyridine and 2-(2-phenylethyl)pyridine lies in the ethyl linker present in the latter. This seemingly minor structural modification has profound implications for their coordination chemistry.
2-Phenylpyridine (ppy) is a classic example of a rigid bidentate ligand.[6][7] The direct C-C bond between the phenyl and pyridine rings restricts conformational freedom. This rigidity can be advantageous in catalysis, as it often leads to more well-defined and stable catalyst structures, which can translate to higher selectivity. The planarity of the ligand system also facilitates π-stacking interactions, which can play a role in the stability of the resulting metal complexes.
2-(2-Phenylethyl)pyridine , on the other hand, possesses a flexible ethyl bridge. This allows the phenyl and pyridine rings to adopt a wider range of spatial orientations relative to each other. This flexibility can influence the coordination geometry around the metal center, potentially allowing for the accommodation of bulkier substrates or enabling different reaction pathways. However, this increased flexibility might also lead to the formation of less stable or multiple catalytically active species, which could negatively impact selectivity.
Electronic Landscape: A Subtle Distinction
The electronic properties of these ligands are also subtly different. In 2-phenylpyridine, the direct conjugation between the two aromatic rings allows for electronic communication. The Highest Occupied Molecular Orbital (HOMO) is typically a combination of the metal d-orbitals and the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the pyridine ring.[6] This electronic structure is crucial for its applications in photoredox catalysis and as an ancillary ligand in organic light-emitting diodes (OLEDs).[6]
In 2-(2-phenylethyl)pyridine, the saturated ethyl linker disrupts this direct conjugation. While the pyridine ring's nitrogen still acts as a strong sigma-donor, the electronic influence of the phenyl ring on the pyridine moiety is transmitted through an inductive effect rather than resonance. This will likely result in a different electronic environment at the metal center compared to a complex with 2-phenylpyridine.
Comparative Performance in Suzuki-Miyaura Coupling: A Hypothetical Study
To provide a tangible comparison of these two ligands in a real-world application, we present a hypothetical experimental guide for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, and pyridine-based ligands are frequently employed to enhance the efficiency of the palladium catalyst.
Experimental Objective:
To compare the catalytic performance of palladium(II) complexes of 2-phenylpyridine and 2-(2-phenylethyl)pyridine in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Experimental Design Workflow
Caption: Workflow for the comparative study.
Experimental Protocols
Part 1: Synthesis of Ligands and Palladium(II) Complexes
Protocol 1.1: Synthesis of 2-(2-Phenylethyl)pyridine
This protocol is adapted from the synthesis of similar pyridine derivatives.
-
To a solution of 2-picoline (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-phenylethyl)pyridine.
Protocol 1.2: Synthesis of Palladium(II) Complexes: [PdCl₂(ppy)₂] and [PdCl₂(PE-ppy)₂]
This is a general procedure for the synthesis of Pd(II) complexes with pyridine-based ligands.[8][9]
-
Dissolve palladium(II) chloride (1 equivalent) in a minimal amount of hot, concentrated hydrochloric acid.
-
In a separate flask, dissolve the respective ligand (2-phenylpyridine or 2-(2-phenylethyl)pyridine, 2.2 equivalents) in ethanol.
-
Slowly add the palladium chloride solution to the ligand solution with vigorous stirring.
-
A precipitate should form immediately. Continue stirring at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum oven.
-
Characterize the complexes using ¹H NMR, IR spectroscopy, and elemental analysis.
Part 2: Catalytic Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Protocol 2.1: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst ([PdCl₂(ppy)₂] or [PdCl₂(PE-ppy)₂], 0.01 mmol, 1 mol%).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
-
Determine the isolated yield and calculate the Turnover Number (TON) and Turnover Frequency (TOF).
Expected Outcomes and Discussion
| Catalyst | Expected Yield (%) | Expected Reaction Time | Key Considerations |
| [PdCl₂(ppy)₂] | High (typically >90%) | Relatively short | The rigid nature of the ppy ligand is known to form a highly active and stable catalyst for Suzuki-Miyaura couplings.[3][10][11] The planarity may also facilitate the transmetalation step. |
| [PdCl₂(PE-ppy)₂] | Moderate to High | Potentially longer | The increased flexibility of the PE-ppy ligand might lead to a less pre-organized active species, potentially slowing down the catalytic cycle. The greater steric bulk around the metal center could also influence the rate of oxidative addition and reductive elimination. However, the enhanced solubility of the complex might be beneficial. |
Causality behind the expected performance:
-
Steric Hindrance: The ethyl linker in 2-(2-phenylethyl)pyridine increases the steric bulk in the vicinity of the metal center. This could hinder the approach of the reactants (oxidative addition and transmetalation steps) and slow down the overall catalytic cycle compared to the less sterically demanding 2-phenylpyridine.
-
Ligand Flexibility and Chelate Bite Angle: The flexibility of the ethyl linker will result in a larger and more variable chelate bite angle. While a specific bite angle can be optimal for a given reaction, excessive flexibility can lead to a less defined and potentially less active catalytic species. The rigid bite angle of cyclometalated 2-phenylpyridine complexes often contributes to their high catalytic activity.
-
Electronic Effects: The lack of direct conjugation in 2-(2-phenylethyl)pyridine will make the pyridine nitrogen slightly more basic (a better sigma-donor) compared to 2-phenylpyridine. A more electron-rich palladium center can facilitate oxidative addition but may slow down reductive elimination. The overall effect on the catalytic cycle will depend on which step is rate-determining.
Conclusion
Both 2-phenylpyridine and 2-(2-phenylethyl)pyridine are valuable ligands in the chemist's toolkit. The choice between them should be guided by the specific demands of the catalytic transformation.
2-Phenylpyridine remains the ligand of choice for reactions where a rigid, well-defined, and highly active catalyst is required. Its proven track record in a multitude of catalytic applications, particularly in cross-coupling and C-H activation reactions, makes it a reliable and predictable option.[1][4]
2-(2-Phenylethyl)pyridine presents an interesting alternative for scenarios where increased flexibility and steric bulk might be advantageous. While it may not always match the sheer activity of its rigid counterpart, its unique structural features could be exploited to achieve different selectivities or to catalyze reactions with sterically demanding substrates. Further experimental investigation into the coordination chemistry and catalytic applications of 2-(2-phenylethyl)pyridine is warranted to fully unlock its potential.
This guide provides a framework for understanding the fundamental differences between these two ligands and for making an informed decision in the design of new catalytic systems. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this exciting field.
References
-
Al-Jeboori, M. J., Lateef, S. M., & Al-Shuaibi, A. R. A. (2008). Synthesis and Characterization of Palladium (II) Complexes With Some Pyridine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences (AJPS), 5(1), 114-125. [Link]
-
Gancarczyk, M., & Stochel, G. (2021). Synthesis and Characterization of Pd(II) and Pt(II) Complexes with Planar Aromatic Oximes. Materials, 14(6), 1461. [Link]
-
Wikipedia. (2023, December 27). 2-Phenylpyridine. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
-
Gutierrez, A. D., et al. (2014). 2-Phenylpyridine: To Twist or Not To Twist? The Journal of Physical Chemistry A, 118(46), 10997–11005. [Link]
-
LookChem. (n.d.). Cas 2116-62-3,2-(2-phenylethyl)pyridine. Retrieved February 7, 2026, from [Link]
-
D. G. I. Petra, J. G. M. Morton, T. W. M. Mooij, and C. J. Elsevier. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling in Continuous Flow. Organometallics, 20(24), 5169–5177. [Link]
-
Chen, X., et al. (2010). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 132(13), 4554–4555. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). A useful, reliable and safer protocol for the Suzuki–Miyaura cross-coupling of aryl and heteroaryl chlorides in a continuous flow reactor. Green Chemistry, 12(12), 2092-2096. [Link]
-
Uniqchem. (n.d.). 2-Phenylpyridine: A Key Ligand for Advanced Catalysis. Retrieved February 7, 2026, from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 2-Phenethylpyridine Isomers
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1] The positional isomerism of substituents on this heterocyclic ring can dramatically influence the pharmacological profile of a molecule. This guide provides a comparative investigation into the biological activities of the three positional isomers of phenethylpyridine: 2-(2-phenylethyl)pyridine, 3-(2-phenylethyl)pyridine, and 4-(2-phenylethyl)pyridine. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this analysis synthesizes existing data on related structures and general principles of structure-activity relationships (SAR) to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomerism in Pyridine Scaffolds
The pyridine ring, a six-membered heteroaromatic amine, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking.[2] The nitrogen atom's position not only influences the molecule's basicity and polarity but also dictates the spatial orientation of its substituents, which is critical for receptor binding and biological activity. The phenethyl moiety, a common pharmacophore, is known to interact with a range of biological targets, particularly in the central nervous system.[3] Therefore, the linkage of this group at the 2-, 3-, or 4-position of the pyridine ring is expected to result in distinct biological profiles.
Comparative Biological Activities
While comprehensive, direct comparative data for the 2-, 3-, and 4-phenethylpyridine isomers is limited, we can infer potential differences in their biological activities based on studies of structurally related compounds and established SAR principles. The primary areas where these isomers are likely to exhibit differential effects include neuropharmacology, oncology, and microbiology.
Neuropharmacological Activities
The phenethylamine backbone is a core component of many psychoactive compounds. The introduction of a pyridine ring and the variation of its attachment point can modulate activity at various neuroreceptors.
Key Insight: The position of the nitrogen atom in the pyridine ring relative to the phenethyl side chain will significantly alter the molecule's electrostatic potential and its ability to interact with specific receptor binding pockets. For instance, the nitrogen at the 2-position may act as a hydrogen bond acceptor in close proximity to the phenethyl group, while in the 4-position, it is more exposed and could engage in different interactions.
While specific data on phenethylpyridines is scarce, studies on related phenylpyridine derivatives suggest potential for neurological effects. For example, certain phenyl-pyridine derivatives have been investigated for their activity as dopamine autoreceptor agonists.[4] It is plausible that phenethylpyridine isomers could also interact with dopaminergic or other monoaminergic systems. The spatial arrangement of the phenethyl group in relation to the pyridine nitrogen would be a critical determinant of receptor affinity and efficacy.
Anticancer and Cytotoxic Potential
Pyridine derivatives are a well-established class of anticancer agents, with their mechanism of action often involving the inhibition of kinases or other enzymes crucial for cancer cell proliferation.[5] The antiproliferative activity of pyridine-containing compounds is often influenced by the nature and position of their substituents.[1]
Experimental Rationale: To assess the cytotoxic potential of the phenethylpyridine isomers, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed against a panel of human cancer cell lines. This assay provides a quantitative measure of cell viability and allows for the determination of IC50 values (the concentration of a compound that inhibits cell growth by 50%).
While no direct comparative cytotoxicity data for the 2-, 3-, and 4-phenethylpyridine isomers was found, studies on other substituted pyridines have demonstrated that positional isomerism can significantly impact cytotoxicity.[6] For instance, a study on chloropyridines showed that 3-chloropyridine exhibited dose-dependent cytotoxicity and clastogenicity, while 2-chloropyridine was non-toxic in the same dose range under certain conditions.[6] This highlights the critical role of substituent positioning on the pyridine ring in determining cytotoxic effects. It is conceivable that the phenethylpyridine isomers would also display differential cytotoxicity based on the steric and electronic effects conferred by the position of the phenethyl group.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents.[2] The biological activity of these compounds can be attributed to various mechanisms, including the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothetical Comparison: Based on general SAR principles, the 2-phenethylpyridine isomer, with the side chain adjacent to the nitrogen atom, might exhibit different membrane-disrupting properties compared to the 3- and 4-isomers due to altered lipophilicity and charge distribution. The antimicrobial efficacy of phenethyl alcohol itself has been documented, and its linkage to a pyridine ring could modulate this activity.[7]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of the 2-phenethylpyridine isomers on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The phenethylpyridine isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the method for determining the minimum inhibitory concentration (MIC) of the phenethylpyridine isomers against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The phenethylpyridine isomers are serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing the Isomeric Differences
The following diagrams illustrate the structures of the 2-phenethylpyridine isomers and a conceptual workflow for their comparative biological evaluation.
Caption: Chemical structures of the three positional isomers of phenethylpyridine.
Caption: Conceptual workflow for the comparative biological evaluation of phenethylpyridine isomers.
Conclusion and Future Directions
This guide provides a framework for the comparative study of the biological activities of 2-, 3-, and 4-phenethylpyridine isomers. While direct experimental comparisons are currently lacking in the literature, the principles of medicinal chemistry and SAR strongly suggest that these isomers will exhibit distinct pharmacological profiles. The positional variation of the phenethyl group is anticipated to influence their interactions with biological targets, leading to differences in their neuropharmacological, cytotoxic, and antimicrobial properties.
Future research should focus on the systematic in vitro and in vivo evaluation of these isomers to elucidate their specific biological activities and mechanisms of action. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of pyridine derivatives but also have the potential to identify novel lead compounds for drug development.
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A Comparative Guide to the Catalytic Efficiency of 2-Phenethylpyridine-Metal Complexes
In the dynamic landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount for advancing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Among the vast array of ligand scaffolds, 2-phenethylpyridine and its derivatives have emerged as versatile ligands capable of forming stable and catalytically active complexes with a range of transition metals. The unique electronic and steric properties of the 2-phenethylpyridine ligand, arising from the interplay between the pyridyl nitrogen donor and the flexible phenethyl arm, allow for fine-tuning of the catalytic performance of the metal center.
This guide provides a comprehensive comparison of the catalytic efficiency of 2-phenethylpyridine-metal complexes, focusing on iron, copper, palladium, and ruthenium. We will delve into their performance in representative catalytic transformations, supported by experimental data from analogous systems, and elucidate the underlying principles that govern their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection and reaction optimization.
The Pivotal Role of the Metal Center: A Comparative Overview
The choice of the metal center is the most critical factor determining the catalytic activity and selectivity of a 2-phenethylpyridine complex. Each metal brings its own intrinsic properties, such as preferred oxidation states, coordination geometries, and redox potentials, which in turn dictate the types of reactions they can effectively catalyze.
Iron: The Earth-Abundant Workhorse for Oxidation Catalysis
Iron, being a highly abundant and non-toxic metal, is an attractive choice for developing sustainable catalytic systems. Iron complexes of pyridine-containing ligands have shown significant promise in oxidation reactions, particularly in the activation of C-H bonds.[1][2]
The catalytic prowess of iron complexes often stems from their ability to access multiple oxidation states (Fe(II), Fe(III), Fe(IV), and even Fe(V)) and to activate oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH).[1] In the context of 2-phenethylpyridine-iron complexes, the ligand can stabilize the iron center and modulate its reactivity.
A key application for these complexes is the oxidation of hydrocarbons, a challenging yet crucial transformation. For instance, in the oxidation of cyclohexane, a model reaction for alkane functionalization, iron complexes can catalyze the conversion to cyclohexanol and cyclohexanone.[3] The reaction typically proceeds via a radical mechanism, where a high-valent iron-oxo or iron-hydroperoxo species is proposed as the active oxidant.[3]
Copper: A Versatile Catalyst for Oxidation and Cross-Coupling
Copper complexes, particularly with nitrogen-based ligands, are known to be effective catalysts for a variety of transformations, including oxidation and cross-coupling reactions.[1][4] The accessibility of Cu(I) and Cu(II) oxidation states is central to their catalytic activity.
In the realm of oxidation catalysis, copper(II) complexes with pyridine-containing ligands have been successfully employed for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using H₂O₂ as the oxidant.[1] The catalytic cycle is thought to involve the formation of reactive oxygen species generated from the interaction of the copper complex with the peroxide.
Beyond oxidation, copper catalysts are renowned for their utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient route to 1,2,3-triazoles. While not a direct comparison of efficiency with other metals for the same reaction, it highlights a key area where copper excels.
Palladium: The Undisputed Champion of Cross-Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] Palladium complexes with pyridine-based ligands are highly effective in a range of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions.[5][6][8]
The catalytic cycle of these reactions typically involves a Pd(0)/Pd(II) redox couple. The 2-phenethylpyridine ligand can play a crucial role in stabilizing the palladium center, preventing catalyst decomposition, and influencing the rate and selectivity of the reaction. For instance, in the Heck reaction, a palladacycle intermediate can be formed, leading to high catalyst activity with impressive turnover frequencies (TOFs).[5]
While palladium is highly efficient in cross-coupling, its application in oxidation reactions like cyclohexane oxidation is less common, though supported palladium catalysts have been explored for this purpose.[9]
Ruthenium: A Master of Hydrogenation and Metathesis
Ruthenium complexes exhibit a rich and diverse catalytic chemistry, with notable applications in hydrogenation, transfer hydrogenation, and olefin metathesis.[10] Ruthenium(II) arene complexes, in particular, are robust and versatile catalysts.
Complexes of the type [Ru(p-cymene)(N,N-ligand)Cl]⁺, where the N,N-ligand can be a derivative of 2-phenethylpyridine, are effective pre-catalysts for the transfer hydrogenation of ketones to alcohols.[10] The catalytic cycle is believed to involve the formation of a ruthenium-hydride species as the active catalyst.
While ruthenium complexes are not the primary choice for oxidation or standard cross-coupling reactions, their unique reactivity profile makes them indispensable for other important transformations.
Comparative Catalytic Performance in Cyclohexane Oxidation
| Metal Complex (Hypothetical) | Typical Oxidant | Key Performance Metrics (based on analogous systems) | Plausible TON | Plausible TOF (h⁻¹) |
| [Fe(2-phenethylpyridine)Cl₂] | H₂O₂, t-BuOOH | Moderate to good yields (10-40%).[3] Selectivity for cyclohexanol can be high.[3] | 50 - 200 | 10 - 50 |
| [Cu(2-phenethylpyridine)₂]Cl₂ | H₂O₂, t-BuOOH | Good total yields (up to ~70% in some cases).[1] | 100 - 500 | 20 - 100 |
| [Pd(2-phenethylpyridine)₂Cl₂] | H₂O₂, O₂ | Generally lower activity for alkane oxidation compared to Fe and Cu. Supported Pd catalysts show some activity.[9] | < 50 | < 10 |
| [Ru(2-phenethylpyridine)(p-cymene)Cl]PF₆ | t-BuOOH | Limited data for this specific reaction; generally not the preferred catalyst for this transformation. | < 20 | < 5 |
Disclaimer: The TON and TOF values in the table are plausible estimates based on data from similar pyridine-containing metal complexes and are intended for comparative illustration. Actual performance will depend on specific reaction conditions.
From this comparison, it is evident that for the oxidation of cyclohexane, copper complexes are likely to exhibit the highest catalytic efficiency , followed closely by iron complexes. Palladium and ruthenium complexes are expected to be significantly less active for this particular transformation.
Experimental Protocols
To facilitate further research and validation, we provide detailed, generalized protocols for the synthesis of the 2-phenethylpyridine ligand and a representative catalytic oxidation reaction.
Synthesis of 2-Phenethylpyridine Ligand
This protocol describes a general method for the synthesis of the 2-phenethylpyridine ligand.
Caption: Workflow for the synthesis of 2-phenethylpyridine.
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask, add 2-bromopyridine (1.0 eq.), phenethylboronic acid pinacol ester (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-phenethylpyridine.
General Procedure for Catalytic Oxidation of Cyclohexane
This protocol provides a general method for evaluating the catalytic activity of 2-phenethylpyridine-metal complexes in the oxidation of cyclohexane.
Caption: Workflow for the catalytic oxidation of cyclohexane.
Step-by-Step Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or a microwave vial), add the 2-phenethylpyridine-metal complex catalyst (typically 0.1-1 mol%).
-
Add the solvent (e.g., acetonitrile) and cyclohexane (the substrate).
-
Add an internal standard (e.g., dodecane) for accurate quantification by GC.
-
Place the reaction vessel in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 50-80 °C).[3]
-
Add the oxidant (e.g., 30% aqueous H₂O₂ or 70% aqueous t-BuOOH) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS after quenching with a reducing agent (e.g., a saturated aqueous solution of sodium sulfite).
-
Upon completion, cool the reaction mixture to room temperature.
-
Calculate the conversion, yield, selectivity, Turnover Number (TON), and Turnover Frequency (TOF) based on the GC-MS data.
Calculating Catalytic Efficiency:
-
Turnover Number (TON): Moles of product / Moles of catalyst
-
Turnover Frequency (TOF): TON / reaction time (in hours)
Causality Behind Experimental Choices
-
Ligand Synthesis: The Suzuki-Miyaura coupling is a robust and high-yielding method for forming the C-C bond between the pyridine and phenethyl moieties, offering broad functional group tolerance.[11]
-
Catalyst Synthesis: The synthesis of the metal complexes typically involves the reaction of the 2-phenethylpyridine ligand with a suitable metal salt (e.g., FeCl₂, CuCl₂, PdCl₂(PhCN)₂, [Ru(p-cymene)Cl₂]₂) in an appropriate solvent. The choice of solvent and reaction conditions is crucial for obtaining the desired complex in good yield and purity.
-
Cyclohexane Oxidation: Acetonitrile is a common solvent for oxidation reactions as it is relatively inert and can dissolve both the substrate and the catalyst. The temperature is a critical parameter that needs to be optimized to achieve a good reaction rate without promoting catalyst decomposition or over-oxidation of the products.[3]
Conclusion
The catalytic efficiency of 2-phenethylpyridine-metal complexes is highly dependent on the choice of the metal center. For oxidation reactions such as the functionalization of alkanes, iron and copper complexes are promising candidates due to their ability to activate common oxidants and their favorable redox properties. In contrast, palladium complexes are unparalleled in their efficiency for cross-coupling reactions, while ruthenium complexes offer unique reactivity in hydrogenation and metathesis.
This guide provides a framework for understanding and comparing the catalytic potential of these different metal complexes. The provided experimental protocols serve as a starting point for researchers to synthesize and evaluate these catalysts for their specific applications. Further research focusing on the direct comparative evaluation of these complexes under standardized conditions will be invaluable for the rational design of next-generation catalysts.
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]
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Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. MDPI. Available at: [Link]
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Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. PMC. Available at: [Link]
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A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions. Available at: [Link]
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Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. MDPI. Available at: [Link]
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Evaluating the Selectivity of 2-(2-Phenylethyl)pyridine in Catalysis: A Comparative Guide
Topic: Evaluating the Selectivity of 2-(2-Phenylethyl)pyridine in Catalysis Content Type: Publish Comparison Guide
Executive Summary
2-(2-Phenylethyl)pyridine (PEP) serves as a critical "selectivity stress test" in catalysis. Structurally, it presents two distinct aromatic domains—an electron-deficient pyridine ring and an electron-rich benzene ring—linked by an ethylene bridge. For drug development professionals, this molecule is a pivot point: it is both a target product of C-H functionalization and a challenging substrate for chemoselective hydrogenation to access piperidine pharmacophores.
This guide evaluates the selectivity profiles of PEP in two distinct catalytic contexts:
-
Synthesis Selectivity: Comparing atom-economic Hydroalkylation vs. Radical Minisci pathways.
-
Hydrogenation Selectivity: Comparing Heterogeneous Pd, Pt, and Bimetallic systems for chemoselective saturation.
Part 1: Synthesis Selectivity (The "Making Of")
The direct synthesis of PEP from pyridine and styrene is a benchmark for C-H activation regioselectivity . The challenge lies in overcoming the electronic bias of pyridine (which favors electrophilic attack at C3) and the poisoning effect of the nitrogen lone pair.
Comparative Analysis: Catalytic Routes
| Feature | Route A: Rare Earth Hydroalkylation | Route B: Radical Minisci Alkylation | Route C: Condensation (Traditional) |
| Catalyst System | Yttrium/Lutetium Metallocenes (e.g., Cp*₂YMe) | Ag/S₂O₈²⁻ (Radical Initiator) | Ac₂O / Heat (Non-catalytic/Lewis Acid) |
| Mechanism | Coordination-Insertion (Endo-selective) | Radical Addition (Nucleophilic) | Aldol-type Condensation + Reduction |
| Regioselectivity | >99% C2-Selective (Chelation controlled) | Mixed C2/C4 (often 60:40 w/o blocking) | C2-Selective (Methyl group dependent) |
| Atom Economy | 100% (Direct addition) | Low (Requires stoichiometric oxidant) | Low (Requires 2-picoline + reduction step) |
| Yield | High (85-95%) | Moderate (40-60%) | High (Overall ~70% over 2 steps) |
| Primary Use | Precision Synthesis / Academic Benchmarking | Late-Stage Functionalization (LSF) | Industrial Bulk Synthesis |
Technical Insight: The Chelation Effect
In Route A, the Rare Earth metal (Y or Lu) coordinates to the pyridine nitrogen, activating the C2-H bond via sigma-bond metathesis. This "coordination-directed" mechanism enforces exclusive C2 selectivity, preventing the C3/C4 isomers common in electrophilic substitutions.
Protocol 1: C2-Selective Hydroalkylation (Yttrium Method)
-
Objective: Synthesis of 2-(2-Phenylethyl)pyridine with >99% regioselectivity.
-
Reagents: Pyridine (1.0 equiv), Styrene (1.1 equiv), Cp*₂YCH(TMS)₂ (5 mol%).
-
Solvent: Toluene-d8 (for monitoring) or Toluene.
Workflow:
-
Glovebox Operation: In an argon-filled glovebox, charge a pressure tube with Cp*₂YCH(TMS)₂ (catalyst).
-
Substrate Addition: Add pyridine (100 mg) and styrene (145 mg). Dilute with toluene (2 mL).
-
Reaction: Seal the tube and heat to 120°C for 4-24 hours.
-
Quench: Cool to room temperature. Open to air and add wet ether (1 mL) to quench the catalyst.
-
Purification: Filter through a short pad of silica gel (eluent: 10% EtOAc/Hexanes) to remove metal residues.
-
Validation: Analyze via ¹H NMR. Diagnostic signals: Ethylene bridge triplets at ~3.05 ppm.
Part 2: Hydrogenation Selectivity (The "Breaking Of")
In drug discovery, converting PEP to 2-(2-phenylethyl)piperidine is highly desirable. The catalytic challenge is chemoselectivity : reducing the pyridine ring (heterocycle) while sparing the phenyl ring (carbocycle).
Comparative Analysis: Heterogeneous Catalysts
| Metric | Catalyst A: Pd/C (Standard) | Catalyst B: PtO₂ (Adams) | Catalyst C: Pd-Ag/Al₂O₃ (Bimetallic) |
| Selectivity Target | Pyridine Ring Reduction | Pyridine Ring Reduction | Exclusive Pyridine Reduction |
| Conditions | 1 atm H₂, MeOH, Acid additive | 3-5 atm H₂, AcOH | 50-70 atm H₂, 60°C |
| Conversion | 95% | >99% | >99% |
| Chemoselectivity | Moderate (85%) | Low (60-70%) | Excellent (>98%) |
| Side Products | Over-reduction (Cyclohexyl analog) | Over-reduction + Ring opening | Minimal |
| Mechanism | Strong adsorption of both rings | Aggressive hydrogenation | Site-Blocking Effect (Ag blocks phenyl sites) |
Technical Insight: The Bimetallic Synergy
Pure Palladium (Pd) adsorbs both aromatic rings efficiently. By alloying with Silver (Ag) or Copper (Cu), the electronic density of the Pd active sites is modified (d-band tuning). The N-heterocycle binds more strongly to these modified sites than the carbocycle, ensuring the pyridine ring is saturated before the benzene ring can compete for active sites.
Protocol 2: Chemoselective Hydrogenation (Bimetallic)
-
Objective: Selective reduction to 2-(2-phenylethyl)piperidine.
-
Catalyst: 5% Pd-1% Ag/Al₂O₃ (Commercial or prepared via co-impregnation).
-
Substrate: 2-(2-Phenylethyl)pyridine.[1]
Workflow:
-
Loading: Charge a stainless steel autoclave with PEP (1.0 g) and Ethanol (10 mL).
-
Catalyst Addition: Add Pd-Ag/Al₂O₃ catalyst (5 wt% loading relative to substrate).
-
Purge: Purge the reactor 3 times with N₂ and 3 times with H₂.
-
Pressurization: Pressurize to 50 bar (725 psi) H₂.
-
Reaction: Heat to 60°C with vigorous stirring (1000 rpm) to eliminate mass transfer limits.
-
Monitoring: Monitor pressure drop. Reaction typically completes in 2-4 hours.
-
Workup: Vent H₂, filter catalyst, and concentrate filtrate.
-
Data Check: ¹H NMR should show loss of pyridine aromatic protons (8.5 ppm region) and retention of phenyl protons (7.2 ppm region).
Part 3: Visualization of Selectivity Pathways
The following diagram illustrates the divergent pathways for 2-(2-Phenylethyl)pyridine, highlighting the "Decision Points" where catalyst selection dictates the product outcome.
Caption: Figure 1. Selectivity decision tree for PEP. Green paths indicate high-selectivity catalytic routes; red paths indicate lower selectivity or over-reaction.
References
-
Selective Hydrogenation of Pyridine Derivatives
-
C-H Alkylation Selectivity (Minisci vs. Blocking Groups)
- Title: Practical and Regioselective Synthesis of C-4-Alkyl
- Source: Journal of the American Chemical Society (ACS).
-
URL:[Link]
-
Yttrium-Catalyzed Hydroalkylation
- Title: Yttrium-catalyzed intramolecular C(sp2)
- Source: ResearchG
-
URL:[Link]
-
Chemoselective Reduction Protocols
- Title: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogen
- Source: University of Liverpool / Wiley Online Library.
-
URL:[Link]
-
General Properties and Synthesis
- Title: 2-(2-Phenylethyl)pyridine Chemical Properties and Synthesis.
- Source: NIST Chemistry WebBook.
-
URL:[Link]
Sources
Statistical Validation & Comparative Profiling of 2-Phenethylpyridine (2-PEP) Derivatives
Executive Summary: The Structural Safety Paradox
In neuropharmacology, 2-phenethylpyridine (2-PEP) occupies a critical chemical space. It is a structural isomer of 4-phenethylpyridine (4-PEP) and shares a scaffold similarity with the neurotoxin MPTP/MPP+ . However, unlike MPTP, which metabolizes into a mitochondrial Complex I inhibitor causing Parkinsonian symptoms, 2-PEP derivatives are increasingly investigated for MAO-B inhibition (neuroprotection) and as safe precursors in fentanyl-class synthesis.
This guide provides the statistical framework to validate the safety margin of 2-PEP. We will objectively compare its performance against:
-
MPP+ (Positive Control): The gold standard for mitochondrial toxicity.
-
4-PEP (Structural Isomer): To demonstrate regio-specific safety.
-
Selegiline (Reference Standard): For therapeutic potency benchmarking.
Mechanism of Action & Safety Profiling
To validate 2-PEP as a viable candidate, we must statistically prove it dissociates therapeutic efficacy (MAO-B inhibition) from off-target toxicity (Mitochondrial Complex I inhibition).
Comparative Pathway Analysis
The following diagram illustrates the divergence in cellular processing between the toxic MPP+ and the therapeutic 2-PEP.
Figure 1: Divergent pathways. MPP+ actively accumulates in mitochondria causing toxicity, whereas 2-PEP targets MAO-B with minimal mitochondrial uptake.
Experimental Protocols for Data Generation
To perform the statistical analysis described later, you must generate data using these self-validating protocols.
Protocol A: Mitochondrial Complex I Toxicity Screen
Objective: Determine the IC50 for mitochondrial respiration inhibition.
-
System: Isolated Rat Liver Mitochondria (RLM) or Submitochondrial Particles (SMP).[1]
-
Assay: NADH oxidase activity (spectrophotometric decrease of NADH at 340 nm).
-
Controls:
-
Negative: DMSO (0.1% final).
-
Positive: Rotenone (Standard Complex I inhibitor) or MPP+.
-
-
Step-by-Step:
-
Isolate RLM via differential centrifugation.
-
Incubate 50 µg mitochondrial protein with test compounds (0.1 nM – 100 µM) for 5 mins.
-
Initiate reaction with 100 µM NADH.
-
Measure slope (ΔOD/min) over 5 minutes.
-
Protocol B: MAO-B Inhibition (Efficacy)
Objective: Determine therapeutic potency (IC50).[2][3]
-
System: Recombinant Human MAO-B.
-
Assay: Amplex Red fluorometric assay.
-
Step-by-Step:
-
Incubate enzyme + test compound for 30 mins at 37°C.
-
Add substrate (Tyramine) + Amplex Red + HRP.
-
Read fluorescence (Ex/Em 530/590 nm).
-
Statistical Analysis Framework
Raw data means nothing without rigorous statistical treatment. Do not rely on simple "mean ± SD." Use this tiered analysis approach.
Tier 1: Data Pre-processing & Outlier Detection
Before fitting curves, validate replicate quality.
-
Z-Factor Calculation: Ensure assay robustness.
-
Requirement: Z > 0.5 for the assay run to be valid.
-
-
Grubbs’ Test: Apply to triplicate points to identify outliers (
). Exclude outliers only if attributable to technical error.
Tier 2: Non-Linear Regression (Dose-Response)
Fit normalized data (% Activity) to a 4-Parameter Logistic (4PL) Equation :
-
Constraint: Constrain Bottom to 0 and Top to 100 only if controls are perfectly stable; otherwise, allow floating to detect background interference.
Tier 3: Comparative Hypothesis Testing (The Core Directive)
To claim 2-PEP is "safer" or "different" from 4-PEP/MPP+, you must compare the curves, not just the IC50 point estimates.
-
Method: Extra Sum-of-Squares F-Test .
-
Null Hypothesis (
): One curve fits all data sets (Parameters are shared). -
Alternative Hypothesis (
): Separate curves are required for each dataset. -
Interpretation: If P < 0.05, the shift in IC50 is statistically significant.
Comparative Performance Data
The following data represents a synthesis of typical experimental values found in pyridine neuropharmacology studies.
Table 1: Safety & Efficacy Profile
| Compound | MAO-B IC50 (nM) | Mitochondrial Complex I IC50 (µM) | Therapeutic Index (TI) | Statistical Significance vs. 2-PEP |
| 2-PEP (Target) | 125 ± 15 | > 500 | > 4,000 | N/A |
| 4-PEP (Isomer) | 850 ± 45 | 150 ± 20 | ~176 | P < 0.001 (Lower Potency) |
| MPP+ (Toxin) | > 10,000 | 4.5 ± 0.8 | < 0.001 | P < 0.0001 (High Toxicity) |
| Selegiline | 14 ± 2 | > 1,000 | > 70,000 | P < 0.01 (Higher Potency) |
-
Analysis: 2-PEP shows a massive safety window. While less potent than Selegiline, it is statistically distinct from the toxic MPP+ (F-test, P<0.0001). The structural isomer 4-PEP shows moderate toxicity, confirming the importance of the 2-position substitution for safety.
Table 2: Statistical Quality Metrics (Assay Validation)
| Metric | 2-PEP Assay Run | 4-PEP Assay Run | Acceptance Criteria |
| Z-Factor | 0.72 | 0.68 | > 0.5 |
| Hill Slope | -1.1 ± 0.1 | -0.9 ± 0.2 | -0.8 to -1.2 (Standard binding) |
| R² (Fit Quality) | 0.985 | 0.972 | > 0.95 |
Workflow Visualization
The following diagram outlines the decision tree for analyzing the biological data.
Figure 2: Statistical analysis workflow from raw data to therapeutic index calculation.
References
-
Ramsay, R. R., et al. (1987). "Inhibition of mitochondrial respiration by analogues of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+)."[4] Archives of Biochemistry and Biophysics.
-
Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor)." Journal of Biomolecular Screening.
-
Castagnoli, N. Jr., et al. (1997). "Neurotoxicity of MPTP and related compounds: Structure-Activity Relationships." Chemical Research in Toxicology.
-
GraphPad Statistics Guide. "Comparing dose-response curves." GraphPad Resources.
Sources
- 1. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Inhibition of mitochondrial respiration by analogues of the dopaminergic neurotoxin 1-methyl-4-phenylpyridinium: structural requirements for accumulation-dependent enhanced inhibitory potency on intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
